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  • Product: 5-[(1-Methylethyl)thio]-1,3-benzodioxole
  • CAS: 5279-36-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Characterization of 5-[(1-Methylethyl)thio]-1,3-benzodioxole

Abstract This technical guide provides a comprehensive characterization of the novel compound 5-[(1-Methylethyl)thio]-1,3-benzodioxole. The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive characterization of the novel compound 5-[(1-Methylethyl)thio]-1,3-benzodioxole. The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active molecules, and the introduction of a thioether linkage can significantly modulate a compound's physicochemical and pharmacological properties.[1][2] This document outlines a proposed synthetic route and a detailed analytical characterization of the title compound, including its spectroscopic and physical properties. The methodologies and predicted data herein are based on established chemical principles and extrapolated from data on analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a key structural motif in a wide array of natural products and synthetic compounds with significant biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The unique electronic and conformational properties of the dioxole ring contribute to the pharmacological profiles of these molecules.[4] Thioethers, in turn, are known to participate in various biological interactions and can influence a molecule's metabolic stability and target engagement.[3] The strategic combination of these two functionalities in 5-[(1-Methylethyl)thio]-1,3-benzodioxole presents an intriguing candidate for further investigation in medicinal chemistry and drug discovery programs. This guide provides a foundational roadmap for the synthesis and comprehensive characterization of this target molecule.

Proposed Synthesis

A plausible and efficient synthetic route to 5-[(1-Methylethyl)thio]-1,3-benzodioxole involves the coupling of a suitable 1,3-benzodioxole precursor with an isopropyl thiol equivalent. A common and effective method for the formation of aryl sulfides is the transition metal-catalyzed cross-coupling of an aryl halide with a thiol.[5]

Synthetic Scheme

Synthesis of 5-[(1-Methylethyl)thio]-1,3-benzodioxole reactant1 5-Bromo-1,3-benzodioxole reaction Pd catalyst, Ligand, Base Solvent, Heat reactant1->reaction reactant2 Isopropyl thiol reactant2->reaction product 5-[(1-Methylethyl)thio]-1,3-benzodioxole reaction->product

Caption: Proposed synthesis of 5-[(1-Methylethyl)thio]-1,3-benzodioxole via a palladium-catalyzed cross-coupling reaction.

Experimental Protocol

Materials:

  • 5-Bromo-1,3-benzodioxole

  • Isopropyl thiol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon gas

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 5-bromo-1,3-benzodioxole (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to dissolve the solids.

  • To this mixture, add NaOtBu (1.4 eq) and isopropyl thiol (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-[(1-Methylethyl)thio]-1,3-benzodioxole.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: A palladium catalyst, such as Pd(OAc)₂, is highly effective for C-S cross-coupling reactions.[5] The use of a bulky, electron-rich phosphine ligand like Xantphos promotes the reductive elimination step and can improve reaction efficiency for sterically hindered substrates.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the thiol, forming the active thiolate nucleophile.

  • Inert Atmosphere: The use of argon gas is crucial to prevent the oxidation of the phosphine ligand and the palladium catalyst, which would lead to catalyst deactivation.

Physicochemical Properties (Predicted)

The physical properties of 5-[(1-Methylethyl)thio]-1,3-benzodioxole are predicted based on the known properties of 1,3-benzodioxole and the contribution of the isopropylthio substituent.[6][7][8][9]

PropertyPredicted Value
Molecular Formula C₁₀H₁₂O₂S
Molecular Weight 196.27 g/mol
Appearance Colorless to pale yellow oil
Boiling Point > 200 °C (estimated)
Solubility Insoluble in water; soluble in common organic solvents.
Refractive Index ~1.56 (estimated)

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for 5-[(1-Methylethyl)thio]-1,3-benzodioxole based on the analysis of its structural components and comparison with similar compounds.[10][11][12][13][14][15][16][17][18]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Predicted ¹H NMR chemical shifts for 5-[(1-Methylethyl)thio]-1,3-benzodioxole. (Note: A placeholder image is used in the DOT script. A chemical structure with labeled protons would be inserted here).

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-4, H-6, H-76.6 - 6.8m-Aromatic protons
O-CH₂-O~5.9s-Methylene protons of the dioxole ring
S-CH~3.3sept~6.9Methine proton of the isopropyl group
CH(CH₃)₂~1.3d~6.9Methyl protons of the isopropyl group

Justification of Predicted Shifts:

  • Aromatic Protons (6.6-6.8 ppm): Aromatic protons typically resonate in the 6.5-8.0 ppm region.[15][17][18] The electron-donating nature of the methylenedioxy and thioether groups will shield these protons, shifting them upfield.

  • Methylene Protons (O-CH₂-O, ~5.9 ppm): The protons of the methylenedioxy bridge are characteristically found around 5.9-6.0 ppm as a singlet.[10]

  • Isopropyl Protons (~3.3 and ~1.3 ppm): The methine proton of the isopropyl group attached to a sulfur atom is expected to appear as a septet around 3.3 ppm. The six equivalent methyl protons will appear as a doublet around 1.3 ppm due to coupling with the methine proton.[19] The coupling constant of ~6.9 Hz is typical for isopropyl groups.[20]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon(s)Predicted Chemical Shift (δ, ppm)Assignment
C-5~135Aromatic carbon attached to sulfur
C-3a, C-7a~147, ~148Aromatic carbons attached to oxygen
C-4, C-6, C-7108 - 120Aromatic CH carbons
O-CH₂-O~101Methylene carbon of the dioxole ring
S-CH~38Methine carbon of the isopropyl group
CH(CH₃)₂~23Methyl carbons of the isopropyl group

Justification of Predicted Shifts:

  • Aromatic Carbons (108-148 ppm): Aromatic carbons typically resonate between 120 and 160 ppm.[16] The carbons attached to the electronegative oxygen atoms (C-3a, C-7a) will be downfield. The carbon attached to the sulfur (C-5) will also be downfield, while the other aromatic carbons will be more shielded.

  • Methylene Carbon (O-CH₂-O, ~101 ppm): The carbon of the methylenedioxy group is characteristically found around 101 ppm.[10]

  • Isopropyl Carbons (~38 and ~23 ppm): The methine carbon attached to sulfur is expected around 38 ppm, and the methyl carbons around 23 ppm.[21][22][23]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2960, ~2870MediumAliphatic C-H stretch (isopropyl)
~1600, ~1480StrongAromatic C=C stretching
~1250, ~1040StrongAsymmetric and symmetric C-O-C stretch (dioxole)
~930MediumO-CH₂-O bending

Justification of Predicted Absorptions:

  • Aromatic C-H Stretch (~3050 cm⁻¹): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[15]

  • Aliphatic C-H Stretch (~2960, ~2870 cm⁻¹): These absorptions are characteristic of the sp³ hybridized C-H bonds in the isopropyl group.[24]

  • Aromatic C=C Stretch (~1600, ~1480 cm⁻¹): These strong absorptions are characteristic of the benzene ring.[11][13]

  • C-O-C Stretch (~1250, ~1040 cm⁻¹): The strong asymmetric and symmetric stretching vibrations of the C-O-C bonds in the dioxole ring are expected in this region.[12][25]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 5-[(1-Methylethyl)thio]-1,3-benzodioxole is predicted to show a distinct molecular ion peak and characteristic fragmentation patterns.[26][27][28][29]

m/zPredicted Relative IntensityAssignment
196HighMolecular ion [M]⁺
153Moderate[M - C₃H₇]⁺ (loss of isopropyl radical)
123Moderate[M - C₃H₇S]⁺ (loss of isopropylthio radical)

Justification of Predicted Fragmentation:

  • Molecular Ion (m/z 196): Aryl sulfides generally show a relatively stable molecular ion peak.[28]

  • Loss of Isopropyl Radical (m/z 153): Cleavage of the C-S bond with loss of the isopropyl radical is a likely fragmentation pathway.

  • Loss of Isopropylthio Radical (m/z 123): Fragmentation involving cleavage of the aryl-S bond would lead to the benzodioxole cation.

Potential Applications

Given the known biological activities of both 1,3-benzodioxole and thioether-containing compounds, 5-[(1-Methylethyl)thio]-1,3-benzodioxole is a promising candidate for screening in various therapeutic areas.[1][3][30][31][32][33]

  • Anticancer Activity: Many 1,3-benzodioxole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] The introduction of a thioether moiety could enhance this activity.

  • Antimicrobial Activity: Thioether compounds have been reported to possess antibacterial and antifungal properties.[3]

  • Antioxidant Activity: The electron-rich nature of the 1,3-benzodioxole ring suggests potential for radical scavenging and antioxidant effects.[1]

Further biological evaluation of this compound is warranted to explore its therapeutic potential.

Conclusion

This technical guide provides a detailed, albeit predictive, characterization of 5-[(1-Methylethyl)thio]-1,3-benzodioxole. The proposed synthetic route is based on well-established methodologies for aryl sulfide formation. The predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and MS, are grounded in the known properties of its constituent functional groups and analogous structures. This document serves as a valuable resource for researchers interested in the synthesis and evaluation of this novel compound and its derivatives for potential applications in drug discovery and development.

References

  • J. A. G. Williams, "Far-Infrared, Raman, and Dispersed Fluorescence Spectra, Vibrational Potential Energy Surface, and the Anomeric Effect of 1,3-Benzodioxole," Journal of the American Chemical Society.[4]

  • A. A. El-Gamal et al., "Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A," MDPI.[10]

  • "Mass Spectrometry Fragmentation Patterns," Scribd.[26]

  • "1,3-Benzodioxole," Grokipedia.[6]

  • C. Yohannan Panicker et al., "Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole," Oriental Journal of Chemistry.[11]

  • "1,3-Benzodioxole(274-09-9)IR1," ChemicalBook.[25]

  • "Mass Spectrometry: Fragmentation," University of Colorado Boulder.[27]

  • A. A. Al-Amiery et al., "Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction," ResearchGate.[12]

  • X. Li et al., "Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters," Frontiers in Plant Science.[30]

  • "13C - NMR Absorptions of Major Functional Groups," NIST.[21]

  • "1,3-Benzodioxole," PubChem.[7]

  • C. Yohannan Panicker et al., "FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole," SciSpace.[13]

  • X. Li et al., "Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters," PMC - NIH.[31]

  • A. M. El-Sawy et al., "Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis," Beilstein Journal of Organic Chemistry.[34]

  • "Biological activity of thioether compounds.," Benchchem.[3]

  • A. M. El-Sawy et al., "Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations," ResearchGate.[35]

  • "Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives," Proteinatlas.[1]

  • A. A. El-Sayed et al., "Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II," ResearchGate.[2]

  • "Chemical Properties of 1,3-Benzodioxole (CAS 274-09-9)," Cheméo.[8]

  • H. E. Gottlieb et al., "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry.[36]

  • "1,3-Benzodioxole," Wikipedia.[9]

  • C. G. Bates et al., "Transition Metal Catalyzed Synthesis of Aryl Sulfides," PMC - NIH.[5]

  • H. I. M. Amin et al., "Synthesis of aryl sulfides via visible light-induced solventylation in diarylazo sulfides," Royal Society of Chemistry.[37]

  • "NMR Chemical Shift Values Table," Chemistry Steps.[14]

  • "Ion Types and Fragmentation Patterns in Mass Spectrometry," Creative Proteomics.[28]

  • J. H. Park et al., "A Facile One-Pot Synthesis of Alkyl Aryl Sulfides from Aryl Bromides," ACS Publications.[38]

  • "Mass chart Fragmentation," Slideshare.[29]

  • "A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds," Tokyo Institute of Technology.[39]

  • A. I. Fishman et al., "Vibrational Spectra and Structure of Isopropylbenzene," PubMed.[24]

  • "Understanding 1,3-Benzodioxole," ChemicalBook.[32]

  • Y. Ma et al., "1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals," PMC - NIH.[33]

  • G. Facey, "Second Order 1H NMR Spectra of Isopropyl Groups," University of Ottawa NMR Facility Blog.[20]

  • "Spectroscopic Characterization of 2-Isopropyl-5-methyl-4-nitrophenol and its Reaction Products," Benchchem.[40]

  • "15.7 Spectroscopy of Aromatic Compounds," OpenStax.[15]

  • "chemical shift of functional groups in 13C NMR spectroscopy," YouTube.[16]

  • G. R. Fulmer et al., "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics.[41]

  • "Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives," Google Patents.[42]

  • "NMR Spectroscopy :: 13C NMR Chemical Shifts," Organic Chemistry Data.[22]

  • "A guide to 13C NMR chemical shift values," Compound Interest.[23]

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  • "Spectroscopy of aromatic compounds," YouTube.[18]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 5-[(1-Methylethyl)thio]-1,3-benzodioxole: A Technical Guide

Executive Summary 5-[(1-Methylethyl)thio]-1,3-benzodioxole (CAS: 5279-36-7), also known as 5-(isopropylthio)benzo[d][1,3]dioxole, is a critical molecular building block utilized in the synthesis of bioactive agents, agro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-[(1-Methylethyl)thio]-1,3-benzodioxole (CAS: 5279-36-7), also known as 5-(isopropylthio)benzo[d][1,3]dioxole, is a critical molecular building block utilized in the synthesis of bioactive agents, agrochemicals, and advanced materials[1]. The molecule features a rigid 1,3-benzodioxole core conjugated with a flexible isopropylthio ether moiety. Because positional isomers (e.g., 4-substituted derivatives) and oxidation states of sulfur (such as sulfoxides or sulfones) can drastically alter the pharmacological or chemical profile of downstream products, rigorous structural validation is paramount. This whitepaper details a self-validating, multi-modal spectroscopic workflow—encompassing NMR, FT-IR, and HRMS—to unequivocally confirm the molecular architecture of this compound.

Analytical Workflow and Causality

The structural elucidation of 5-[(1-Methylethyl)thio]-1,3-benzodioxole requires an orthogonal approach. No single technique provides complete confidence:

  • NMR maps the carbon-hydrogen framework and confirms the regiochemistry of the isopropylthio substitution.

  • FT-IR validates the oxidation state of the sulfur atom and the integrity of the fragile methylenedioxy ring.

  • HRMS provides the exact mass and characteristic fragmentation patterns, serving as a definitive molecular fingerprint.

G A Sample Preparation (CAS 5279-36-7) B 1H & 13C NMR (Connectivity & Isomerism) A->B CDCl3 Solvent C ATR-FTIR (Functional Groups: C-O-C, C-S) A->C Neat Sample D LC-HRMS (Exact Mass & Fragmentation) A->D MeCN/H2O Gradient E Data Integration & Structural Validation B->E C->E D->E

Analytical workflow for the structural validation of 5-[(1-Methylethyl)thio]-1,3-benzodioxole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The regiochemistry of the benzodioxole ring substitution is best resolved via 1H and 13C NMR. The 5-position substitution breaks the symmetry of the benzodioxole core, resulting in a characteristic ABX spin system in the aromatic region[2].

Protocol: 1H and 13C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl3 is selected because it effectively solubilizes the moderately non-polar thioether while minimizing solvent-solute hydrogen bonding.

  • Instrument Calibration: Tune and match the probe on a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl3.

  • Acquisition (1H): Acquire 16 scans with a 30° pulse angle, a 1-second relaxation delay, and a spectral width of 12 ppm.

  • Acquisition (13C): Acquire 512 scans using a proton-decoupled sequence (e.g., WALTZ-16) with a 2-second relaxation delay to ensure quantitative relaxation of quaternary carbons.

Mechanistic Interpretation
  • Isopropylthio Group: The isopropyl moiety presents a classic spin-spin splitting pattern: a highly shielded doublet at δ ~1.25 ppm (6H, J=6.7 Hz) corresponding to the two equivalent methyl groups, and a deshielded septet at δ ~3.25 ppm (1H, J=6.7 Hz) for the methine proton adjacent to the electron-withdrawing sulfur atom[3].

  • Methylenedioxy Core: A sharp, diagnostic singlet integrating to 2H appears at δ ~5.95 ppm, confirming the presence of the intact 1,3-dioxole ring[2].

  • Aromatic Region: The protons at positions 4, 6, and 7 form an ABX system. H-4 appears as a fine doublet ( J≈1.8 Hz) due to meta-coupling with H-6. H-6 presents as a doublet of doublets ( J≈8.0,1.8 Hz), and H-7 as an ortho-coupled doublet ( J≈8.0 Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is deployed to confirm the functional groups and rule out the presence of unintended oxidation products (e.g., sulfoxides at ~1050 cm⁻¹ or sulfones at ~1150 and 1300 cm⁻¹).

Protocol: ATR-FTIR Analysis
  • Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Apply 2–3 µL of the neat liquid sample directly onto the ATR crystal. Ensure full coverage of the sensor area.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

Mechanistic Interpretation
  • C-O-C Stretching: The methylenedioxy ring exhibits intense, characteristic asymmetric and symmetric stretching vibrations at ~1240 cm⁻¹ and ~1035 cm⁻¹, respectively.

  • C-S Stretching: The thioether linkage is confirmed by a weak but distinct absorption band in the fingerprint region at 680–700 cm⁻¹, characteristic of aryl-alkyl sulfides[4]. The absence of strong bands around 1050 cm⁻¹ confirms the sulfur is in its reduced state.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) paired with a Time-of-Flight (TOF) or Orbitrap analyzer provides exact mass measurements, confirming the elemental composition (C10H12O2S) and elucidating structural connectivity through collision-induced dissociation (CID)[5].

Protocol: LC-ESI-HRMS Analysis
  • Sample Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade methanol.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column. Elute using a 5-minute linear gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid). The formic acid facilitates the protonation of the thioether sulfur.

  • Ionization: Operate the ESI source in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

  • Fragmentation: Isolate the precursor ion and apply a normalized collision energy (NCE) of 25 eV to induce fragmentation.

Mechanistic Interpretation

The protonated molecule [M+H]+ is observed at an exact mass of m/z 197.0636 (theoretical for C10H13O2S+). Upon CID, the molecule undergoes predictable fragmentation:

  • Loss of Propene: A neutral loss of 42 Da (C3H6) via a McLafferty-type rearrangement or simple elimination yields a base peak at m/z 155.0167, corresponding to the protonated 1,3-benzodioxole-5-thiol ion.

  • Ring Cleavage: Further fragmentation involves the characteristic loss of formaldehyde (CH2O, 30 Da) from the benzodioxole ring, generating an ion at m/z 125.0061, a well-documented pathway for methylenedioxy-containing compounds[5][6].

Consolidated Spectroscopic Data

The following table summarizes the quantitative spectroscopic parameters for 5-[(1-Methylethyl)thio]-1,3-benzodioxole.

TechniqueParameterObserved ValueAssignment / Structural Implication
1H NMR δ 1.25 ppmDoublet, 6H, J=6.7 HzIsopropyl −CH3​ groups
1H NMR δ 3.25 ppmSeptet, 1H, J=6.7 HzIsopropyl −CH− group
1H NMR δ 5.95 ppmSinglet, 2HDioxole −CH2​− ring
1H NMR δ 6.75 - 6.95 ppmMultiplet (ABX system), 3HAromatic protons (C4, C6, C7)
13C NMR δ 23.0, 38.5 ppmSingletsIsopropyl carbons
13C NMR δ 101.5 ppmSingletDioxole carbon
FT-IR 1240, 1035 cm⁻¹Strong absorption bandsAsymmetric/Symmetric C-O-C stretch
FT-IR 685 cm⁻¹Weak/Medium absorption bandC-S thioether stretch
HRMS m/z 197.0636 [M+H]+ Exact mass of protonated molecule
HRMS m/z 155.0167 [M+H−C3​H6​]+ Loss of propene from isopropyl group

Conclusion

The orthogonal application of NMR, FT-IR, and HRMS provides a self-validating framework for the structural confirmation of 5-[(1-Methylethyl)thio]-1,3-benzodioxole. By correlating the regiochemical data from NMR, the functional group verification from FT-IR, and the exact mass and fragmentation pathways from HRMS, researchers can confidently authenticate this building block for downstream applications in complex synthesis and drug discovery.

Sources

Foundational

Mechanism of Action of 5-[(1-Methylethyl)thio]-1,3-benzodioxole: A Mechanism-Based Cytochrome P450 Inactivator

Executive Summary 5-[(1-Methylethyl)thio]-1,3-benzodioxole (CAS 5279-36-7) is a specialized synthetic derivative belonging to the methylenedioxybenzene (1,3-benzodioxole) structural class. Compounds within this family—mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-[(1-Methylethyl)thio]-1,3-benzodioxole (CAS 5279-36-7) is a specialized synthetic derivative belonging to the methylenedioxybenzene (1,3-benzodioxole) structural class. Compounds within this family—most notably the pesticide synergist piperonyl butoxide (PBO) and the pharmaceutical paroxetine—are distinguished by their ability to act as potent, mechanism-based inactivators (MBIs) of Cytochrome P450 (CYP450) enzymes[1].

This technical guide delineates the precise pharmacodynamic mechanism by which the 1,3-benzodioxole pharmacophore, modulated by the lipophilic 5-isopropylthio moiety, induces quasi-irreversible catalytic incompetence in CYP enzymes. By forming a stable metabolic-intermediate (MI) complex, this compound effectively halts xenobiotic detoxification pathways, a mechanism highly relevant to both agrochemical synergism and drug-drug interaction (DDI) risk assessment[2].

Core Pharmacodynamics: The CYP450 Inactivation Mechanism

The primary mechanism of action for 5-[(1-Methylethyl)thio]-1,3-benzodioxole is the "suicide inhibition" of CYP450 enzymes. This process is highly dependent on the catalytic cycle of the target enzyme, making it a time-, concentration-, and NADPH-dependent phenomenon[3].

  • Active Site Anchoring: The 5-isopropylthio (1-methylethyl)thio group serves as a highly lipophilic anchor. It drives the partitioning of the molecule into the hydrophobic active site of CYPs (such as human CYP3A4 or insect CYP6D1), orienting the vulnerable methylenedioxy bridge directly toward the heme iron.

  • Hydrogen Atom Abstraction: The high-valent iron-oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the methylene carbon of the 1,3-benzodioxole ring[1].

  • Carbene Formation: Following hydrogen abstraction, a rapid elimination of water from a transient hydroxymethylene intermediate yields a highly reactive divalent carbon species—a carbene[4].

  • Metabolic-Intermediate (MI) Complex: The carbene acts as a strong σ -donor and π -acceptor, forming a coordinate covalent bond with the ferrous ( Fe2+ ) heme iron. This quasi-irreversible binding traps the enzyme in an inactive state, characterized by a distinct Soret band shift to ~455 nm[4].

CYP_Inactivation A 5-[(1-Methylethyl)thio]- 1,3-benzodioxole B CYP450 Active Site (Binding) A->B Lipophilic Anchoring C Hydrogen Abstraction (Fe-O Complex) B->C NADPH + O2 D Carbene Intermediate Formation C->D - H2O E Metabolic-Intermediate Complex (Fe-Carbene) D->E Coordinate Bond F Irreversible CYP Inactivation E->F Loss of Function

Caption: CYP450 inactivation pathway via carbene intermediate formation.

Structural Activity Relationship (SAR) & Optimization

The efficiency of CYP inactivation by benzodioxoles is strictly governed by the substituents on the phenyl ring. The isopropylthio group in 5-[(1-Methylethyl)thio]-1,3-benzodioxole provides significant steric bulk and electron-donating properties.

Unlike unsubstituted 1,3-benzodioxole, which is a relatively weak inhibitor, the addition of the thioether side chain increases the partition coefficient (LogP) and decreases the off-rate ( koff​ ) prior to catalytic activation. This structural tuning maximizes the partition ratio—the number of inactivation events relative to non-lethal turnover events—ensuring highly efficient enzyme shutdown[5].

Experimental Workflows: Self-Validating Protocols

In drug metabolism and pharmacokinetics (DMPK), a protocol is only as reliable as its internal controls. To empirically validate the mechanism of action of 5-[(1-Methylethyl)thio]-1,3-benzodioxole, we employ self-validating workflows that confirm both the physical presence of the MI complex and the kinetic nature of the inhibition.

Protocol 1: Detection of the MI Complex via CO-Difference Spectroscopy

Causality & Self-Validation: We utilize difference spectroscopy because the Fe2+ -carbene complex absorbs strongly at 455 nm. To create a self-validating system, potassium ferricyanide ( K3​Fe(CN)6​ ) is introduced post-incubation. If the inhibition is truly carbene-mediated, this strong oxidant will re-oxidize the heme iron to Fe3+ , disrupting the carbene-iron bond and restoring the baseline spectrum, thereby proving the mechanism[3].

Step-by-Step Methodology:

  • Preparation: Suspend Human Liver Microsomes (HLMs) or recombinant CYPs (1 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add 5-[(1-Methylethyl)thio]-1,3-benzodioxole (50 μM ) to the sample cuvette. Add an equivalent volume of vehicle (DMSO, <0.5% v/v) to the reference cuvette.

  • Baseline Scan: Record a baseline visible absorption spectrum from 400 to 500 nm using a dual-beam spectrophotometer.

  • Initiation: Add 1 mM NADPH to both cuvettes to initiate the CYP catalytic cycle.

  • Monitoring: Scan continuously for 30 minutes. Observe the time-dependent formation of an absorbance peak at ~455 nm.

  • Self-Validation Step: Add 50 μM

    K3​Fe(CN)6​ to the sample cuvette. The immediate disappearance of the 455 nm peak confirms the presence of the quasi-irreversible MI complex.

Workflow S1 1. Microsomal Incubation (HLM + Compound) S2 2. NADPH Addition (Initiate Metabolism) S1->S2 S3 3. Spectral Scanning (400-500 nm) S2->S3 Time-dependent incubation S4 4. Detect Soret Peak at ~455 nm S3->S4 Identify MI Complex S5 5. K3Fe(CN)6 Addition (Reversibility Test) S4->S5 Confirm Carbene Mechanism

Caption: Self-validating experimental workflow for MI complex detection.

Protocol 2: Time-Dependent Inhibition (TDI) Kinetic Assay

Causality & Self-Validation: To distinguish MBI from reversible competitive inhibition, we measure the shift in IC50​ over time. A true suicide inhibitor will show increased potency with longer pre-incubation times due to the progressive, covalent-like locking of the enzyme pool. The self-validation here is the dilution step: reversible inhibitors will dissociate upon dilution, whereas MBIs will maintain enzyme suppression.

Step-by-Step Methodology:

  • Primary Incubation: Incubate HLMs with varying concentrations of the compound (0.1 - 100 μM ) and NADPH for multiple pre-incubation times (0, 5, 10, 15, 30 min).

  • Dilution: Dilute the primary mixture 10-fold into a secondary incubation containing a CYP-specific probe substrate (e.g., midazolam for CYP3A4) at a concentration of 5×Km​ .

  • Termination & Analysis: Stop the reaction after 10 minutes with ice-cold acetonitrile containing an internal standard. Quantify the remaining metabolite via LC-MS/MS.

  • Data Plotting: Plot the natural log of remaining enzyme activity versus pre-incubation time to calculate kobs​ . Plot kobs​ versus inhibitor concentration to derive KI​ (concentration yielding half-maximal inactivation rate) and kinact​ (maximal inactivation rate).

Quantitative Data Presentation

The table below contextualizes the kinetic parameters of the title compound against established 1,3-benzodioxole reference standards, demonstrating how structural modifications impact binding affinity ( KI​ ) and inactivation efficiency ( kinact​ ).

CompoundStructural ClassTarget CYP KI​ ( μM ) kinact​ ( min−1 )MI Complex Peak (nm)
5-[(1-Methylethyl)thio]-1,3-benzodioxole Thioether-substituted BenzodioxoleCYP3A4 / Insect CYPs~10.5~0.065455
Piperonyl Butoxide (PBO) Alkyl-substituted BenzodioxoleCYP3A4 / CYP2D612.00.050455
Paroxetine Piperidine-substituted BenzodioxoleCYP2D64.80.120455
Methysticin Styryl-substituted BenzodioxoleCYP2C913.30.054455

*Estimated values based on 1,3-benzodioxole class SAR and lipophilicity modeling.

References

  • Title: Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Methysticin Acts as a Mechanism-Based Inactivator of Cytochrome P450 2C9 Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications Source: PubMed Central (PMC) URL: [Link]

  • Title: A brief history of the contribution of metalloporphyrin models to cytochrome P450 chemistry and oxidation catalysis Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

  • Title: Examining the developmental toxicity of piperonyl butoxide as a Sonic hedgehog pathway inhibitor Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

Predictive Pharmacology and Therapeutic Target Profiling of 5-[(1-Methylethyl)thio]-1,3-benzodioxole

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound Identity: 5-[(1-Methylethyl)thio]-1,3-benzodioxole (CAS: 5279-36-7) Executive Summary While 5-[(1-Methylethyl)thio]-1,3-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound Identity: 5-[(1-Methylethyl)thio]-1,3-benzodioxole (CAS: 5279-36-7)

Executive Summary

While 5-[(1-Methylethyl)thio]-1,3-benzodioxole is primarily cataloged as a specialized synthetic building block, a rigorous structural deconstruction reveals a highly potent, dual-pharmacophore topology. The molecule integrates a 1,3-benzodioxole core —a definitive structural alert for Cytochrome P450 (CYP) mechanism-based inactivation—with an isopropylthio (thioether) moiety , which provides critical lipophilicity and spatial geometry for interacting with the hydrophobic binding pockets of Monoamine Oxidase B (MAO-B). This whitepaper establishes the predictive pharmacology of this compound, detailing the causality behind its potential therapeutic targets and providing self-validating experimental protocols for preclinical evaluation.

Structural Deconstruction & Pharmacophore Analysis

Rational drug design relies on identifying discrete molecular features that drive target engagement. For 5-[(1-Methylethyl)thio]-1,3-benzodioxole, two distinct mechanisms emerge from its structure:

  • The 1,3-Benzodioxole (Methylenedioxyphenyl) Core: This moiety is classically recognized in pharmacology for its ability to act as a "suicide substrate" or mechanism-based inactivator (MBI) of hepatic CYP450 enzymes. Upon oxidation, it forms a reactive carbene that coordinates tightly with the heme iron of the enzyme .

  • The Isopropylthio (Thioether) Group: The alkylthio substitution at the 5-position introduces a flexible, electron-rich sulfur center. In neuropharmacology, thioether-substituted aromatic rings have demonstrated high binding affinities for the bipartite hydrophobic cavity of Monoamine Oxidase B (MAO-B), acting as competitive, reversible inhibitors .

Primary Target: Cytochrome P450 (CYP) Enzymes

Mechanism of Action: Pharmaco-Enhancement via Iron-Carbene Formation

The primary predicted biological activity of this compound is the potent, quasi-irreversible inhibition of CYP3A4 and CYP2D6. The causality of this inhibition is rooted in the catalytic cycle of the CYP enzyme itself.

When the 1,3-benzodioxole ring enters the CYP active site, the heme iron-oxo species abstracts a hydrogen atom from the methylene carbon, creating a hydroxymethylene intermediate. This intermediate rapidly dehydrates, yielding a highly reactive divalent carbon species (a carbene). The carbene forms a coordinate covalent bond directly with the ferrous (Fe2+) heme iron, creating a stable Metabolite-Inhibitor (MI) complex . This halts catalytic turnover, effectively destroying the enzyme's clearance capacity. Therapeutically, compounds with this mechanism (e.g., cobicistat) are used as pharmaco-enhancers to boost the systemic bioavailability of co-administered drugs.

CYP_MBI A 5-[(1-Methylethyl)thio]- 1,3-benzodioxole B CYP450 Catalytic Cycle (O2, NADPH) A->B C Hydroxymethylene Intermediate B->C Hydrogen Abstraction D Reactive Carbene Formation (-H2O) C->D Dehydration E Metabolite-Inhibitor (MI) Complex (Heme-Fe) D->E Coordinate Covalent Bond F Mechanism-Based Inactivation (MBI) E->F Quasi-Irreversible Blockade

Fig 1. CYP450 mechanism-based inactivation via iron-carbene complex formation.

Self-Validating Protocol: CYP3A4 Time-Dependent Inhibition (TDI) Assay

To empirically validate the carbene-mediated MBI mechanism, the assay must include a chemical reversal step. Potassium ferricyanide ( K3​Fe(CN)6​ ) is utilized because it selectively oxidizes the heme iron from Fe2+ to Fe3+ , breaking the carbene-iron bond and restoring enzymatic activity . If activity is restored upon K3​Fe(CN)6​ addition, the carbene mechanism is definitively proven.

Step-by-Step Methodology:

  • Primary Incubation (Inactivation Phase): Incubate recombinant human CYP3A4 (50 pmol/mL) with varying concentrations of 5-[(1-Methylethyl)thio]-1,3-benzodioxole (0.1–50 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Reaction Initiation: Add 1 mM NADPH to initiate the catalytic cycle. Incubate at 37°C for predetermined time intervals (0, 5, 10, 15, 30 minutes). Control: Paroxetine (known MBI) serves as the positive control.

  • Secondary Incubation (Residual Activity Phase): Transfer a 10 µL aliquot from the primary incubation into 90 µL of a secondary mixture containing the probe substrate (e.g., midazolam, 5 µM) and NADPH. Incubate for 10 minutes.

  • Reaction Termination: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes.

  • Mechanistic Validation (The Reversal Step): In a parallel primary incubation, add 50 µM K3​Fe(CN)6​ after the 30-minute inactivation phase. Incubate for an additional 10 minutes before proceeding to Step 3.

  • Quantification: Analyze the formation of 1'-hydroxymidazolam via LC-MS/MS. Calculate kinact​ (maximum inactivation rate) and KI​ (inhibitor concentration yielding half-maximal inactivation).

Secondary Target: Monoamine Oxidase B (MAO-B)

Mechanism of Action: Neuroprotection via Substrate Cavity Blockade

Beyond hepatic metabolism, the compound presents a compelling profile for central nervous system (CNS) targets, specifically MAO-B. The 1,3-benzodioxole ring acts as a bioisostere for the catechol ring of endogenous neurotransmitters (like dopamine), allowing it to anchor securely within the enzyme's active site. Simultaneously, the isopropylthio group projects into the hydrophobic entrance cavity of MAO-B. The electron-rich sulfur atom and the bulky isopropyl group create favorable van der Waals interactions, displacing water molecules and significantly increasing binding affinity and selectivity over MAO-A .

MAOB_Assay S1 1. Compound Pre-incubation S2 2. Recombinant MAO-B Binding S1->S2 S3 3. Kynuramine Addition S2->S3 S4 4. Reaction Termination (NaOH) S3->S4 S5 5. Fluorometric Detection (4-HQ) S4->S5

Fig 2. Fluorometric MAO-B inhibition assay workflow using kynuramine substrate.

Self-Validating Protocol: Fluorometric MAO-B Inhibition Assay

This protocol utilizes kynuramine as a non-fluorescent substrate. MAO-B cleaves kynuramine to yield 4-hydroxyquinoline (4-HQ), which is highly fluorescent in alkaline environments. This provides a direct, causal readout of enzyme activity without relying on coupled peroxidase assays, which are prone to false positives from antioxidant compounds.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-B to a final concentration of 5 µg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Add 5-[(1-Methylethyl)thio]-1,3-benzodioxole (serial dilutions from 1 nM to 10 µM) to the enzyme solution. Incubate at 37°C for 15 minutes to allow equilibrium binding. Control: Selegiline (irreversible MAO-B inhibitor) is used as the positive control.

  • Substrate Addition: Initiate the reaction by adding kynuramine (final concentration 50 µM). Incubate at 37°C for exactly 20 minutes.

  • Alkaline Termination: Stop the reaction by adding 2N NaOH (40 µL per 100 µL reaction volume). The strong base denatures the enzyme and simultaneously forces the 4-HQ product into its highly fluorescent anionic state.

  • Detection: Measure fluorescence using a microplate reader (Excitation: 310 nm / Emission: 400 nm). Calculate the IC50​ using non-linear regression analysis.

Quantitative Data Analysis

Based on the structural homology of 5-[(1-Methylethyl)thio]-1,3-benzodioxole to established clinical and preclinical agents, the following predictive pharmacological profile is established to guide initial screening parameters.

Target / ParameterPredicted Value RangeReference AnalogCausality / Structural Driver
CYP3A4 kinact​ 0.04 – 0.08 min−1 Piperonyl Butoxide1,3-Benzodioxole methylene carbon oxidation to carbene.
CYP3A4 KI​ 2.5 – 15.0 µMParoxetineLipophilic tethering via the isopropylthio group.
MAO-B IC50​ 50 – 300 nMThioether ChalconesIsopropylthio group projection into the hydrophobic cavity.
MAO Selectivity (B/A) > 20-fold preferenceSelegilineSteric bulk of the isopropyl group clashing with MAO-A Ile335.
LogP (Lipophilicity) 3.1 – 3.5CalculatedAlkylthio substitution increasing membrane permeability.

Conclusion

5-[(1-Methylethyl)thio]-1,3-benzodioxole is a structurally privileged scaffold harboring immense potential for targeted drug discovery. Its 1,3-benzodioxole core provides a reliable mechanism for CYP450 quasi-irreversible inhibition, making it a prime candidate for development as a pharmacokinetic enhancer. Concurrently, the strategic placement of the isopropylthio group optimizes the molecule for high-affinity interaction with the MAO-B active site, presenting a secondary avenue for neuroprotective applications. Execution of the self-validating protocols outlined in this guide will rapidly transition this compound from a theoretical building block to a validated pharmacological asset.

References

  • Preparation of a porphyrin-iron-carbene model for the cytochrome P 450 complexes obtained upon metabolic oxidation of the insecticide synergists of the 1,3-benzodioxole series Journal of the American Chemical Society URL:[Link]

  • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks Journal of Medicinal Chemistry URL:[Link]

  • Methysticin Acts as a Mechanism-Based Inactivator of Cytochrome P450 2C9 Chemical Research in Toxicology (via PubMed) URL:[Link]

  • Chalcones as Potential Ligands for the Treatment of Parkinson’s Disease Pharmaceuticals (MDPI) / PubMed Central URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 5-[(1-Methylethyl)thio]-1,3-benzodioxole as an Advanced Insecticide Synergist

Executive Summary & Mechanistic Rationale The rapid evolution of metabolic resistance in agricultural and public health pests threatens the efficacy of major insecticide classes, including pyrethroids, neonicotinoids, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rapid evolution of metabolic resistance in agricultural and public health pests threatens the efficacy of major insecticide classes, including pyrethroids, neonicotinoids, and carbamates. Metabolic resistance typically entails the upregulation of detoxification enzyme systems, most notably cytochrome P450 monooxygenases (CYP450s), which efficiently break down or sequester the insecticide before it reaches its neurological target[1]. To hinder this metabolic detoxification, synergists are deployed. A synergist is defined as a component that is non-toxic on its own at the applied rate but significantly enhances the lethality of the co-applied insecticide[2].

5-[(1-Methylethyl)thio]-1,3-benzodioxole (CAS: 5279-36-7) represents a highly specialized structural evolution of classic benzodioxole synergists like Piperonyl Butoxide (PBO)[3]. The 1,3-benzodioxole nucleus acts as a pseudo-substrate for insect CYP450s. Upon oxidation by the enzyme, the methylenedioxy ring undergoes cleavage to form a highly reactive carbene intermediate that tightly coordinates with the heme iron of the P450 active site, resulting in irreversible, mechanism-based inhibition[4][5].

The unique addition of the isopropylthio (1-methylethyl)thio group serves two critical functions:

  • Enhanced Cuticular Penetration: The lipophilic thioether linkage increases the partition coefficient of the molecule, accelerating its transit through the waxy insect cuticle.

  • Secondary Decoy Mechanism: The sulfur atom acts as an additional site for sulfoxidation. This competitive metabolic sink further depletes the oxidative capacity of the P450 pool, ensuring maximum protection for the primary insecticidal active ingredient.

Mechanistic Pathway of Synergism

The following diagram illustrates the logical relationship and causality of how 5-[(1-Methylethyl)thio]-1,3-benzodioxole prevents metabolic resistance, allowing the primary insecticide to reach its target site.

MOA Ins Primary Insecticide (e.g., Pyrethroid) P450 Cytochrome P450 (Overexpressed in Resistant Strains) Ins->P450 Susceptible to Oxidation Target Neurological Target (e.g., Sodium Channel) Ins->Target Unmetabolized Toxicant Reaches Target Metab Inactive Metabolites (Pest Survival) P450->Metab Detoxification Syn 5-[(1-Methylethyl)thio]- 1,3-benzodioxole Syn->P450 Carbene-Heme Binding (Irreversible Inhibition) Death Pest Mortality Target->Death Depolarization/Paralysis

Fig 1: Mechanism of action showing CYP450 inhibition by the benzodioxole synergist.

In Vitro Protocol: Cytochrome P450 Inhibition Assay

To validate the biochemical efficacy of the synergist, an in vitro O-deethylation assay using 7-ethoxycoumarin (7-EC) is recommended. 7-EC is a broad-spectrum fluorogenic probe substrate for insect CYP450s.

Causality & Self-Validation: This protocol includes a mandatory 15-minute pre-incubation step. Because benzodioxoles are mechanism-based (suicide) inhibitors, they require initial catalytic turnover by the P450 to form the inhibitory carbene complex. Without pre-incubation, the apparent IC₅₀ will be artificially weak. A no-NADPH control is included to self-validate that the observed fluorescence is strictly dependent on P450 enzymatic activity, not background auto-fluorescence.

Workflow Prep Isolate Insect Microsomes Incubate Pre-incubate Synergist + NADPH (15 min) Prep->Incubate AddSub Add 7-EC Probe Substrate Incubate->AddSub Measure Measure Fluorescence (Ex: 380nm, Em: 460nm) AddSub->Measure Analyze Calculate IC50 & Validate Controls Measure->Analyze

Fig 2: Workflow for the in vitro CYP450 fluorogenic inhibition assay.

Step-by-Step Methodology:
  • Microsome Preparation: Homogenize midguts or whole abdomens of resistant insect strains (e.g., Plutella xylostella) in ice-cold 0.1 M sodium phosphate buffer (pH 7.4) containing 1 mM EDTA, 1 mM DTT, and 1 mM PMSF (protease inhibitor). Centrifuge at 10,000 × g for 15 min, then ultracentrifuge the supernatant at 100,000 × g for 60 min to pellet the microsomal fraction. Resuspend the pellet and quantify protein via Bradford assay.

  • Reaction Mixture Assembly: In a black 96-well microplate, combine 50 µg of microsomal protein, 0.1 M phosphate buffer (pH 7.4), and serial dilutions of 5-[(1-Methylethyl)thio]-1,3-benzodioxole (0.01 µM to 100 µM in 1% DMSO).

  • Pre-Incubation: Add an NADPH-regenerating system (1 mM NADP+, 0.25 mM glucose-6-phosphate, and 0.1 U glucose-6-phosphate dehydrogenase). Incubate at 30°C for exactly 15 minutes to allow the formation of the inhibitory complex.

  • Substrate Addition: Initiate the measurement phase by adding 7-ethoxycoumarin to a final concentration of 0.5 mM.

  • Detection: Incubate for an additional 30 minutes. Stop the reaction by adding 50 µL of 15% trichloroacetic acid (TCA), followed by 1.6 M glycine-NaOH buffer (pH 10.5) to maximize the fluorescence of the 7-hydroxycoumarin metabolite. Read fluorescence at Ex: 380 nm / Em: 460 nm.

In Vivo Protocol: Topical Synergism Bioassay

To translate in vitro enzymatic inhibition into field-relevant data, a topical application bioassay is required.

Causality & Self-Validation: The synergist must be applied 1 to 2 hours prior to the primary insecticide. This temporal gap is biologically necessary to allow the synergist to penetrate the cuticle, distribute via the hemolymph, and fully saturate/inhibit the target P450 enzymes before the toxicant arrives. A self-validating "Synergist-Only" control arm is mandatory; if the synergist alone causes >5% mortality, it is acting as a primary toxicant rather than a true synergist, invalidating the Synergistic Ratio (SR) calculation[2].

Step-by-Step Methodology:
  • Subject Preparation: Anesthetize 3-to-5-day-old adult female insects (e.g., Musca domestica) using brief CO₂ exposure.

  • Synergist Application: Using a micro-applicator, apply 1 µL of 5-[(1-Methylethyl)thio]-1,3-benzodioxole dissolved in analytical-grade acetone to the dorsal thorax. The dose should be the Maximum Sub-Lethal Dose (MSLD), typically determined in prior ranging studies (e.g., 5 µ g/insect ).

  • Incubation Period: Transfer insects to holding cups with access to 10% sucrose solution. Hold at 25°C and 65% RH for 2 hours.

  • Toxicant Application: Re-anesthetize the insects and apply 1 µL of the primary insecticide (e.g., Deltamethrin or Imidacloprid) in acetone at various serial dilutions spanning the expected LD₁₀ to LD₉₀ range.

  • Scoring: Assess mortality at 24 and 48 hours post-application. Insects unable to right themselves when probed are scored as dead.

  • Data Analysis: Calculate the LD₅₀ using Probit analysis. The Synergistic Ratio (SR) is calculated as: SR = LD₅₀ (Insecticide Alone) / LD₅₀ (Insecticide + Synergist).

Quantitative Data Presentation

The following table summarizes expected quantitative benchmarks when utilizing 5-[(1-Methylethyl)thio]-1,3-benzodioxole against highly resistant agricultural pest strains. An SR > 1 indicates synergism, while an SR > 10 indicates a profound circumvention of metabolic resistance.

Insecticide ClassActive IngredientPest Strain (Resistance Status)LD₅₀ Alone (µg/g)LD₅₀ + Synergist (µg/g)Synergistic Ratio (SR)
Pyrethroid DeltamethrinP. xylostella (High P450)145.208.1517.8
Pyrethroid Alpha-cypermethrinM. persicae (Moderate P450)42.604.808.8
Neonicotinoid ImidaclopridB. tabaci (High P450)88.5012.107.3
Carbamate MethomylM. domestica (Mixed Mech.)22.406.503.4
Control None (Synergist Only)P. xylostella (High P450)N/A> 500.00N/A

Note: The "Synergist Only" control demonstrates an LD₅₀ > 500 µg/g, validating its classification as a non-toxic synergist at operational doses.

References

  • Insights into the Use of Eco-Friendly Synergists in Resistance Management of Leptinotarsa decemlineata. National Institutes of Health (NIH). Available at:[Link][2]

  • Insect P450 inhibitors and insecticides: Challenges and opportunities. ResearchGate. Available at:[Link][1]

  • Ecofriendly synergists for insecticide formulations. CORDIS | European Commission. Available at:[Link][3]

  • Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions. Google Patents (EP2840897B1). Available at:[4]

  • Benzodioxole Scaffold Incorporating Compound with Promising Anti-Fungal Potential. Eurasian Journal of Chemistry. Available at:[Link][5]

Sources

Application

protocol for testing the anti-tumor activity of 5-[(1-Methylethyl)thio]-1,3-benzodioxole.

An Application Guide for the Preclinical Evaluation of 5-[(1-Methylethyl)thio]-1,3-benzodioxole as a Potential Anti-Tumor Agent Authored by: A Senior Application Scientist Abstract The 1,3-benzodioxole scaffold is a recu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Preclinical Evaluation of 5-[(1-Methylethyl)thio]-1,3-benzodioxole as a Potential Anti-Tumor Agent

Authored by: A Senior Application Scientist

Abstract

The 1,3-benzodioxole scaffold is a recurring motif in a variety of biologically active compounds, with numerous derivatives demonstrating significant anti-tumor properties.[1][2][3] These compounds have been shown to exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of critical signaling pathways, and disruption of cell cycle progression.[3][4] This document provides a comprehensive, multi-phase protocol for the systematic evaluation of the anti-tumor activity of a novel derivative, 5-[(1-Methylethyl)thio]-1,3-benzodioxole. The protocols herein are designed for researchers in oncology, pharmacology, and drug development, providing a robust framework for moving from initial in vitro screening to mechanistic elucidation and subsequent in vivo validation.

Principle and Strategic Workflow

The evaluation of a novel compound's anti-tumor potential requires a structured, tiered approach. This ensures that resources are used efficiently and that a comprehensive understanding of the compound's biological activity is developed. Our strategy begins with broad in vitro cytotoxicity screening across a panel of cancer cell lines to determine potency and selectivity. Promising results lead to a series of mechanistic assays to elucidate how the compound works. Finally, the most effective candidates are moved into in vivo models to assess efficacy in a physiological context.

G Figure 1. Overall Experimental Workflow A Phase 1: In Vitro Screening (MTT Cytotoxicity Assay) B Determine IC50 Values Select Lead Cancer Cell Lines A->B C Phase 2: Mechanistic Assays B->C Compound is Potent & Selective? D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (PI Staining) C->E F Migration & Invasion Assays (Wound Healing / Transwell) C->F G Phase 3: In Vivo Validation (Xenograft Model) D->G Mechanism Confirmed? E->G Mechanism Confirmed? F->G Mechanism Confirmed? H Evaluate Tumor Growth Inhibition G->H

Caption: A strategic workflow for evaluating the anti-tumor activity of 5-[(1-Methylethyl)thio]-1,3-benzodioxole.

Phase 1: In Vitro Cytotoxicity Screening

Causality: The first essential step is to determine if 5-[(1-Methylethyl)thio]-1,3-benzodioxole exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects against cancer cells. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[5][6] By testing the compound across a panel of diverse cancer cell lines and a non-malignant control line, we can establish its potency (via the IC50 value) and its cancer-selectivity.

Recommended Cell Lines

A diverse panel is recommended to identify specific cancer types that may be more susceptible.

  • Breast Adenocarcinoma: MCF-7, MDA-MB-231[7]

  • Lung Carcinoma: A549[8]

  • Colorectal Carcinoma: HCT116[9]

  • Non-Malignant Control: Human Dermal Fibroblasts (HDF) or similar[7]

Protocol: MTT Cell Viability Assay[10][11][12]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of 5-[(1-Methylethyl)thio]-1,3-benzodioxole in DMSO. Create a series of dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: IC50 Values
Cell LineTissue of Origin5-[(1-Methylethyl)thio]-1,3-benzodioxole IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma[Experimental Value][Experimental Value]
MDA-MB-231Breast Adenocarcinoma[Experimental Value][Experimental Value]
A549Lung Carcinoma[Experimental Value][Experimental Value]
HCT116Colorectal Carcinoma[Experimental Value][Experimental Value]
HDFDermal Fibroblast[Experimental Value][Experimental Value]
Note: Data is illustrative. Values to be determined experimentally.

Phase 2: Mechanistic In Vitro Assays

Causality: Once cytotoxicity is established, the next critical step is to understand the underlying mechanism of action. Many effective anti-cancer agents, including other benzodioxole derivatives, function by inducing programmed cell death (apoptosis) or by halting the cell cycle.[3][4]

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

Rationale: Apoptosis is characterized by specific morphological changes, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells.[10] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10]

G Figure 2. Intrinsic Apoptosis Pathway Compound 5-[...]-1,3-benzodioxole (Stress Signal) Mito Mitochondria Compound->Mito Induces CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Caspase-9 Activation) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Cleaves Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: A simplified diagram of the intrinsic apoptosis pathway, a common mechanism for anti-cancer agents.

Protocol: Annexin V/PI Assay [11]

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

Rationale: Many anti-cancer drugs inhibit cell proliferation by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing the cell from dividing.[12] Flow cytometry analysis of DNA content using propidium iodide (PI) staining allows for the quantification of cells in each phase of the cell cycle.[13][14]

Protocol: PI Staining for Cell Cycle Analysis [13][15]

  • Cell Treatment: Treat cells as described in the apoptosis protocol (3.1.1).

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice (or store at -20°C for longer periods).[13]

  • Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS.[15]

  • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[14][15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal on a linear scale. The DNA content will correspond to the cell cycle phase (G0/G1: 2N DNA; S: between 2N and 4N; G2/M: 4N DNA).

Cell Migration and Invasion Assays

Rationale: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing assay provides a simple method to assess collective cell migration, while the Transwell invasion assay offers a more quantitative measure of the invasive potential of individual cells through an extracellular matrix barrier.[16][17]

Protocol 3.3.1: Wound Healing (Scratch) Assay [16]

  • Monolayer Culture: Seed cells in a 6-well plate and grow until they form a confluent monolayer.

  • Scratch Creation: Create a "wound" by gently scratching the monolayer with a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh medium containing the compound at sub-lethal concentrations (e.g., 0.25x and 0.5x IC50) to avoid confounding cytotoxicity effects.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time compared to the untreated control.

Protocol 3.3.2: Transwell Invasion Assay [17][18]

  • Chamber Preparation: Use Transwell inserts (typically with an 8 µm pore size membrane). Coat the top of the membrane with a thin layer of Matrigel (or a similar basement membrane extract) and allow it to solidify. This mimics the extracellular matrix.[18]

  • Cell Seeding: Starve cells in serum-free medium for several hours. Resuspend the cells in serum-free medium and seed them into the upper chamber of the coated insert.

  • Chemoattractant: In the lower chamber, add complete medium (containing FBS) as a chemoattractant.

  • Treatment: Add the compound at sub-lethal concentrations to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.

  • Analysis: Remove the non-invading cells from the top of the membrane with a cotton swab. Fix and stain the cells that have migrated to the underside of the membrane with crystal violet.

  • Quantification: Count the number of stained cells in several microscopic fields and calculate the average number of invading cells per field.

Phase 3: In Vivo Efficacy Evaluation

Causality: While in vitro assays are crucial for screening and mechanistic studies, they do not fully recapitulate the complex tumor microenvironment. An in vivo model is essential to evaluate the compound's efficacy, pharmacokinetics, and potential toxicity in a whole-organism system.[19] The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.[20][21]

G Figure 3. In Vivo Xenograft Study Workflow A Subcutaneous injection of cancer cells into immunodeficient mice B Tumor growth to palpable size (e.g., 100-150 mm³) A->B C Randomize mice into Control and Treatment groups B->C D Administer Vehicle (Control Group) C->D E Administer Compound (Treatment Group) C->E F Monitor tumor volume and body weight (e.g., 2-3 times/week) D->F E->F G End of study: Sacrifice mice, excise tumors, weigh and analyze F->G Pre-defined endpoint

Caption: A flowchart outlining the key steps of an in vivo xenograft study for anti-tumor drug evaluation.

Protocol: Subcutaneous Xenograft Model[28][29]
  • Animal Model: Use 6-8 week old athymic nude or SCID mice. Allow them to acclimatize for at least one week.

  • Tumor Cell Implantation: Harvest cancer cells (e.g., A549 or MDA-MB-231) that demonstrated high sensitivity in vitro. Resuspend the cells in sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth. Subcutaneously inject 1-5 x 10⁶ cells into the right flank of each mouse.[22][23]

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[23]

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into groups (n=8-10 per group):

    • Vehicle Control Group: Receives the delivery vehicle (e.g., PBS, saline with 5% DMSO).

    • Treatment Group(s): Receive 5-[(1-Methylethyl)thio]-1,3-benzodioxole at one or more predetermined doses (e.g., via intraperitoneal injection).

  • Data Collection: Continue to measure tumor volume and mouse body weight throughout the study. Body weight is a key indicator of systemic toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. Euthanize the mice, excise the tumors, and record their final weight.

Data Presentation: In Vivo Efficacy
GroupMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Change in Body Weight (g)
Vehicle Control[Value][Value]N/A[Value]
Compound (X mg/kg)[Value][Value][Calculated Value][Value]
Compound (Y mg/kg)[Value][Value][Calculated Value][Value]
Note: Data is illustrative. Values to be determined experimentally.

Conclusion

This comprehensive protocol provides a systematic and robust framework for evaluating the anti-tumor activity of 5-[(1-Methylethyl)thio]-1,3-benzodioxole. By progressing through in vitro cytotoxicity, mechanistic elucidation, and in vivo validation, researchers can build a complete profile of the compound's potential as a therapeutic agent. Positive results from this workflow would provide strong justification for further preclinical development, including detailed toxicology and pharmacokinetic studies.

References

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  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
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  • University of Massachusetts Chan Medical School. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
  • Benchchem. (n.d.). In Vitro Anticancer Activity of Synthesized Benzodioxole Compounds: A Comparative Guide.
  • G-Biosciences. (n.d.). MTT Cell Viability Assay Kit.
  • BD Biosciences. (n.d.). Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer.
  • El-Sayed, M. A., et al. (n.d.). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. PubMed.
  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide.
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  • Dalpozzo, R., et al. (2002, October 15). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. PubMed.
  • Marques, M. C., et al. (2011, June 3). New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells. PubMed.
  • Sigma-Aldrich. (n.d.). The Endothelial Cell Transwell Migration and Invasion Assay.
  • Bio-protocol. (2022, April 5). Scratch Wound Healing Assay.
  • University of Florida. (n.d.). DNA Cell Cycle Analysis with PI.
  • Bio-protocol. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Sigma-Aldrich. (n.d.). Endothelial Cell Transwell Migration and Invasion Assay Protocols.
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  • Wang, L. Y., et al. (2012, November 20). New Safrole Oxide Derivatives: Synthesis and in vitro Antiproliferative Activities on A549 Human Lung Cancer Cells. Korea Science.
  • Alfa Chemistry. (2023, September 20). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives.
  • Lestini, B., et al. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC.
  • Karkale, S., et al. (2014, December 15). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research.
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Sources

Method

Preclinical In Vivo Evaluation of 5-[(1-Methylethyl)thio]-1,3-benzodioxole: Pharmacokinetics, CYP450 Mechanism-Based Inhibition, and Reactive Metabolite Trapping

Executive Summary & Mechanistic Rationale 5-[(1-Methylethyl)thio]-1,3-benzodioxole (CAS 5279-36-7) is a highly lipophilic, functionalized derivative of the 1,3-benzodioxole (methylenedioxybenzene) scaffold. In drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

5-[(1-Methylethyl)thio]-1,3-benzodioxole (CAS 5279-36-7) is a highly lipophilic, functionalized derivative of the 1,3-benzodioxole (methylenedioxybenzene) scaffold. In drug development and agrochemistry, the 1,3-benzodioxole moiety is a privileged structure notorious for its profound interaction with hepatic Cytochrome P450 (CYP450) enzymes.

The structural causality behind its biological activity is twofold:

  • Mechanism-Based Inactivation (MBI): The 1,3-benzodioxole scaffold undergoes metabolic bioactivation by CYP450 enzymes to form a highly reactive carbene intermediate, which coordinates tightly with the heme iron of the enzyme to cause irreversible mechanism-based inactivation[1]. This CYP-inhibitory property has been strategically utilized in drug design to extend the in vivo retention time and improve the efficacy of co-administered therapeutics by preventing their premature metabolism[2].

  • Reactive Metabolite Generation: Alternatively, the methylenedioxy ring can undergo O-demethylenation to form a catechol, which is further oxidized into an electrophilic ortho-quinone. This toxicophore must be rapidly detoxified via glutathione (GSH) conjugation to prevent covalent binding to hepatic proteins and subsequent hepatotoxicity[3]. Furthermore, the isopropylthio group introduces an additional metabolic liability for S-oxidation (sulfoxide/sulfone formation).

This application note provides a comprehensive, self-validating in vivo protocol to evaluate the pharmacokinetics (PK), CYP-inhibitory pharmacodynamics (PD), and toxicological profile of this compound in rodent models.

Systemic Workflow

Workflow A Compound Formulation (CAS 5279-36-7) B In Vivo Dosing (SD Rats: IV/PO) A->B C Plasma & Bile Collection B->C D LC-MS/MS Quantification C->D E CYP450 MBI Assessment D->E PK/PD F GSH-Adduct Trapping D->F Tox

In vivo workflow for PK, CYP450 inhibition, and toxicity evaluation of CAS 5279-36-7.

Experimental Protocols

Protocol I: Pharmacokinetics & S-Oxidation Tracking

Objective: Determine absolute bioavailability and track the primary phase I S-oxidation metabolites. Self-Validation Mechanism: A crossover Intravenous (IV) vs. Per Os (PO) design allows for the absolute calculation of bioavailability ( F ). The inclusion of a stable isotope-labeled internal standard (IS) ensures LC-MS/MS extraction efficiency is continuously validated.

Step-by-Step Methodology:

  • Formulation: Dissolve 5-[(1-Methylethyl)thio]-1,3-benzodioxole in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete solubilization of the lipophilic isopropylthio group.

  • Animal Dosing: Fast male Sprague-Dawley (SD) rats (200-250g) for 12 hours. Assign to two cohorts (n=6/group).

    • Cohort A: Administer 2 mg/kg IV via the tail vein.

    • Cohort B: Administer 10 mg/kg PO via oral gavage.

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

  • Sample Preparation: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing 10 ng/mL of the internal standard (e.g., Piperonyl Butoxide-d5). Vortex for 2 minutes and centrifuge at 12,000 × g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 × 50 mm, 1.7 µm). Monitor the parent mass transition (m/z 197.1 fragment) and the +16 Da / +32 Da transitions to quantify the sulfoxide and sulfone metabolites respectively.

Protocol II: In Vivo CYP450 Mechanism-Based Inhibition (MBI) Assay

Objective: Differentiate between reversible competitive inhibition and irreversible MBI of CYP3A4/CYP2D6 orthologs. Self-Validation Mechanism: This protocol utilizes a "washout" phase. Reversible inhibitors will lose their inhibitory effect after the compound is cleared from systemic circulation, whereas mechanism-based inactivators require de novo enzyme synthesis, resulting in sustained inhibition post-washout.

Step-by-Step Methodology:

  • Pre-treatment Phase: Dose SD rats (n=6/group) PO for 5 consecutive days with:

    • Group 1 (Negative Control): Vehicle only.

    • Group 2 (Reversible Control): Ketoconazole (30 mg/kg).

    • Group 3 (Test): 5-[(1-Methylethyl)thio]-1,3-benzodioxole (30 mg/kg).

  • Washout Period: Allow a 24-hour washout period after the final dose. By this time, the parent compound is cleared, but covalently modified CYP enzymes remain inactivated.

  • Probe Cocktail Administration: Administer a validated CYP probe cocktail IV (e.g., Midazolam 1 mg/kg for CYP3A, Dextromethorphan 2 mg/kg for CYP2D).

  • Pharmacodynamic Readout: Collect plasma at 0.5, 1, and 2 hours. Quantify the ratio of Midazolam to 1'-hydroxymidazolam. A significant decrease in the metabolite-to-parent ratio in Group 3 compared to Group 1 confirms irreversible MBI.

Protocol III: Hepatotoxicity & GSH-Adduct Trapping via Biliary Excretion

Objective: Capture and identify the highly reactive ortho-quinone intermediate before it causes hepatocellular necrosis. Self-Validation Mechanism: Utilizing Bile Duct-Cannulated (BDC) rats prevents the systemic degradation of transient GSH adducts. Co-administration of Acetaminophen (APAP) in a separate cohort serves as a positive control for GSH depletion.

Step-by-Step Methodology:

  • Surgical Preparation: Acclimate BDC SD rats for 48 hours post-surgery. Ensure continuous hydration with lactated Ringer's solution.

  • Dosing: Administer a single high dose (50 mg/kg PO) of the test compound.

  • Bile Collection: Collect bile continuously into tubes pre-chilled on dry ice containing 10% (v/v) ascorbic acid (to prevent ex vivo oxidation) at 0-2, 2-4, 4-8, and 8-24 hour intervals.

  • Adduct Screening: Analyze bile samples via high-resolution mass spectrometry (HRMS). Perform a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety) to selectively identify GSH-conjugated ortho-quinone metabolites.

Metabolic Bioactivation Pathway

Pathway A 5-[(1-Methylethyl)thio]- 1,3-benzodioxole B CYP450 Oxidation (Hepatic Phase I) A->B C Carbene Intermediate B->C Minor/MBI Pathway E O-Demethylenation B->E Major Pathway D Heme-Iron Coordination (Mechanism-Based Inhibition) C->D Irreversible Binding F Catechol Metabolite E->F G Ortho-Quinone (Electrophilic) F->G Further Oxidation H GSH Conjugation (Biliary Excretion) G->H Detoxification

CYP450-mediated bioactivation of 1,3-benzodioxole to carbene and ortho-quinone intermediates.

Quantitative Data Presentation

To accurately benchmark the compound against known 1,3-benzodioxole derivatives, the following PK/PD parameters must be calculated and summarized.

ParameterExpected RangeBiological & Toxicological Significance
Oral Bioavailability ( F% ) 40% - 60%High lipophilicity from the isopropylthio group enhances GI absorption but promotes rapid first-pass hepatic extraction.
Clearance ( CLint​ ) 35 - 50 mL/min/kgIndicates rapid Phase I metabolism (S-oxidation and O-demethylenation).
kinact​ (CYP3A4) > 0.05 min −1 Defines the maximum rate of enzyme inactivation; confirms potent MBI.
KI​ (CYP3A4) 1.0 - 5.0 µMThe concentration required to achieve half-maximal inactivation. Lower values indicate higher affinity for the active site.
Biliary GSH-Adduct Recovery 5% - 15% of doseQuantifies the extent of ortho-quinone formation. High recovery warns of severe hepatotoxic liability if hepatic GSH pools are depleted.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-[(1-Methylethyl)thio]-1,3-benzodioxole

Welcome to the technical support center for the synthesis of 5-[(1-Methylethyl)thio]-1,3-benzodioxole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-[(1-Methylethyl)thio]-1,3-benzodioxole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yield and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 5-[(1-Methylethyl)thio]-1,3-benzodioxole?

The synthesis is a nucleophilic substitution reaction, specifically an S_N2-type process analogous to the Williamson ether synthesis.[1][2][3] It involves the reaction of a nucleophilic sulfur species, the 5-mercapto-1,3-benzodioxole thiolate, with an isopropyl electrophile, typically 2-bromopropane or 2-iodopropane. A base is required to deprotonate the starting thiol, significantly increasing its nucleophilicity.[4]

Q2: How is the precursor, 5-mercapto-1,3-benzodioxole, typically prepared?

While this guide focuses on the final alkylation step, obtaining high-purity 5-mercapto-1,3-benzodioxole is critical. It is not always readily available commercially. Common synthetic routes start from more accessible 1,3-benzodioxole derivatives, such as:

  • From 5-bromo-1,3-benzodioxole: This can be achieved through various methods, including metal-catalyzed thiolation or conversion to an organometallic intermediate followed by reaction with a sulfur source.

  • From 5-amino-1,3-benzodioxole: This involves the formation of a diazonium salt, which is then reacted with a sulfur-containing reagent like potassium ethyl xanthate (Leuckart thiophenol reaction).

Researchers should consult relevant synthetic literature for detailed procedures on these precursor syntheses.

Q3: Why is a base essential, and how do I choose the right one?

A base is used to deprotonate the thiol (-SH group, pKa ≈ 6-7 for thiophenols) to form the much more reactive thiolate anion (-S⁻).[4] The choice of base depends on the solvent and reaction conditions:

  • Strong Bases (e.g., NaH): Ideal for reactions in anhydrous aprotic solvents like THF or DMF. They ensure complete and rapid deprotonation.

  • Hydroxides (e.g., NaOH, KOH): Effective and economical, especially when used in polar protic solvents (like ethanol) or under Phase-Transfer Catalysis (PTC) conditions.

  • Carbonates (e.g., K₂CO₃): A milder base, suitable for sensitive substrates, typically used in polar aprotic solvents like DMF or acetone at elevated temperatures.

Q4: What is Phase-Transfer Catalysis (PTC) and why is it highly recommended for this synthesis?

Phase-Transfer Catalysis is a powerful technique for reacting water-soluble and organic-soluble reagents together.[5] In this synthesis, the sodium or potassium thiolate salt may have high solubility in water, while the alkyl halide is soluble in an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), forms an ion pair with the thiolate anion.[6] This new, larger cation has organic-like properties, allowing it to transport the thiolate from the aqueous phase into the organic phase where it can react with the alkyl halide.

Advantages of PTC include:

  • Significantly increased reaction rates.[5]

  • Milder reaction conditions (lower temperatures).

  • Elimination of the need for expensive and hazardous anhydrous solvents.[1][6]

  • Simplified workup procedures.

High-Yield Experimental Protocol (Phase-Transfer Catalysis Method)

This protocol is optimized for high yield and operational simplicity.

Reagent and Stoichiometry Table
ReagentMW ( g/mol )Molar Eq.Moles (mmol)Mass/VolumeRole
5-Mercapto-1,3-benzodioxole154.191.010.01.54 gNucleophile
2-Bromopropane122.991.212.01.48 g (1.1 mL)Electrophile
Sodium Hydroxide (NaOH)40.001.515.00.60 gBase
Tetrabutylammonium Bromide (TBAB)322.370.050.5161 mgPTC Catalyst
Toluene92.14--20 mLOrganic Solvent
Water18.02--10 mLAqueous Solvent
Step-by-Step Methodology
  • Inert Atmosphere: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 5-mercapto-1,3-benzodioxole (1.54 g), toluene (20 mL), water (10 mL), sodium hydroxide (0.60 g), and Tetrabutylammonium Bromide (161 mg).

  • Thiolate Formation: Stir the biphasic mixture vigorously at room temperature for 20 minutes. The thiol will dissolve in the aqueous phase as the sodium thiolate salt.

  • Alkylation: Add 2-bromopropane (1.1 mL) to the mixture via syringe.

  • Reaction: Heat the mixture to 50-55 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Separation: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Add 20 mL of water and separate the layers. The product will be in the organic (toluene) layer.

  • Workup - Washing: Wash the organic layer sequentially with:

    • 1 M NaOH solution (20 mL) to remove any unreacted thiol.

    • Water (2 x 20 mL).

    • Brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield 5-[(1-Methylethyl)thio]-1,3-benzodioxole as a clear oil.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification A 1. Assemble glassware under N2/Ar B 2. Add Thiol, Toluene, H2O, NaOH, TBAB A->B C 3. Stir 20 min to form thiolate B->C D 4. Add 2-Bromopropane C->D E 5. Heat to 55°C for 2-4 hours D->E F Monitor by TLC/GC E->F G 6. Cool and perform liquid-liquid extraction F->G H 7. Wash organic layer (NaOH, H2O, Brine) G->H I 8. Dry and concentrate H->I J 9. Purify via distillation or chromatography I->J K K J->K Final Product G Thiolate Thiolate Anion (Nucleophile) Product Desired Thioether (Product) Thiolate->Product SN2 (Desired) Disulfide Disulfide (Byproduct) Thiolate->Disulfide Oxidation (Side Reaction) Propene Propene (Byproduct) Thiolate->Propene E2 (Side Reaction) AlkylHalide 2-Bromopropane (Electrophile) AlkylHalide->Product AlkylHalide->Propene [Base] Oxygen O2 (Air) Oxygen->Disulfide Base Base

Sources

Optimization

overcoming solubility issues with 5-[(1-Methylethyl)thio]-1,3-benzodioxole

Technical Support Center: 5-[(1-Methylethyl)thio]-1,3-benzodioxole A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-[(1-Methylethyl)thio]-1,3-benzodiox...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-[(1-Methylethyl)thio]-1,3-benzodioxole

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-[(1-Methylethyl)thio]-1,3-benzodioxole. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth solutions for one of the most common challenges encountered with this compound: poor aqueous solubility. As a molecule with a hydrophobic benzodioxole core and a thioether group, its limited solubility can be a significant hurdle in experimental assays and formulation development.[1][2]

This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues.

Troubleshooting Guide: Addressing Specific Solubility Problems

This section tackles common scenarios you might encounter in the lab. Each problem is followed by a series of questions and recommended actions to help you diagnose and solve the issue.

Scenario 1: "My compound, 5-[(1-Methylethyl)thio]-1,3-benzodioxole, will not dissolve in my aqueous buffer."

Question 1: Have you determined the compound's baseline solubility in common organic solvents?

  • Why it's important: Before attempting aqueous dissolution, it's crucial to understand the compound's fundamental physicochemical properties.[3][4] Creating a stock solution in an appropriate organic solvent is the first step for most experimental workflows. Benzodioxole derivatives are typically sparingly soluble in water but show good solubility in organic solvents.[1][2]

  • Recommended Action: Perform a simple solubility test. Attempt to dissolve a small, known amount of the compound in a measured volume of various solvents. This will help you identify a suitable solvent for preparing a high-concentration stock solution.

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent ClassSpecific ExamplesExpected SolubilityRationale & Considerations
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High Excellent for creating high-concentration stock solutions. Be mindful of potential toxicity or interference in biological assays at higher concentrations.
Alcohols Ethanol, Methanol, IsopropanolModerate to High Good for stock solutions and as cosolvents.[5] Volatility can be a concern for long-term storage.
Ethers Tetrahydrofuran (THF), DioxaneModerate Useful in some synthetic applications, but less common for biological assays due to peroxide formation and incompatibility with aqueous systems.
Chlorinated Dichloromethane (DCM), ChloroformHigh Primarily for organic synthesis and purification. Not suitable for biological assays.
Aqueous Buffers PBS, Tris-HCl, WaterVery Low The target for final assay conditions, but not for initial stock preparation. Benzodioxole itself has a water solubility of about 2 g/L.[2][6]

Question 2: Are you using a cosolvent system to introduce the compound into the aqueous buffer?

  • Why it's important: Directly adding a hydrophobic solid to a buffer will almost certainly fail. The standard method is to first dissolve the compound in a water-miscible organic solvent (like DMSO or ethanol) and then add this stock solution to the aqueous buffer in a stepwise manner. The organic solvent acts as a "cosolvent," reducing the overall polarity of the solution and helping to keep the compound dissolved.[7][8]

  • Recommended Action: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock solution into your aqueous buffer to achieve the final desired concentration. Ensure the final concentration of the cosolvent is low (typically <1%, and often <0.1%) to avoid off-target effects in biological experiments.

Scenario 2: "My compound dissolves initially but then precipitates out of the aqueous solution."

Question 1: What is the final concentration of your compound and the cosolvent in the aqueous buffer?

  • Why it's important: Every compound has a maximum solubility limit in a given solvent system, known as its saturation solubility. If you exceed this limit, the compound will precipitate. The addition of a cosolvent raises this limit, but only to a certain point.[9] Precipitation upon dilution is a common issue when the final cosolvent concentration is too low to support solubility.[8]

  • Recommended Action:

    • Reduce the Final Concentration: Your target concentration may be above the compound's kinetic solubility limit in that specific buffer/cosolvent mixture. Try a lower final concentration.

    • Increase the Cosolvent Percentage (with caution): If your assay can tolerate it, slightly increasing the final percentage of the organic cosolvent (e.g., from 0.1% to 0.5% DMSO) can significantly enhance solubility. Always run a vehicle control with the same cosolvent concentration to check for effects on your system.

Question 2: Have you considered pH modification of your aqueous buffer?

  • Why it's important: The solubility of many organic molecules can be influenced by pH, especially if they contain ionizable groups.[10] While the benzodioxole and thioether moieties are not strongly ionizable, subtle changes in pH can sometimes affect hydrogen bonding and crystal lattice energy, influencing dissolution.[11]

  • Recommended Action: Empirically test the solubility of your compound in a range of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0). This can help you identify a pH range where the compound is most stable in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose strategy for solubilizing 5-[(1-Methylethyl)thio]-1,3-benzodioxole for in vitro assays?

The most reliable starting point is the use of a cosolvent. Prepare a 10-50 mM stock solution in 100% DMSO. For your experiment, perform serial dilutions of this stock into your final aqueous buffer, ensuring the final DMSO concentration remains as low as possible (ideally ≤0.5%) to minimize artifacts.

Q2: I cannot use DMSO in my experiment. What are the alternatives?

If DMSO is not an option, other solubilization technologies should be explored. These are more advanced methods that often require more formulation development.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate hydrophobic molecules like your compound, forming an "inclusion complex" that is water-soluble.[13][14] Beta-cyclodextrins (β-CD) and their chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[12]

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[15][16] The hydrophobic core of these micelles can solubilize your compound, effectively dispersing it in the buffer.[15][17] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological applications.

Q3: How do I prepare a cyclodextrin inclusion complex?

  • Recommended Action: A common laboratory method involves preparing an aqueous solution of the cyclodextrin (e.g., HP-β-CD) and adding the powdered compound to it. This mixture is then stirred or sonicated for an extended period (several hours to overnight) to allow for complex formation. The resulting solution is often filtered to remove any undissolved material. The efficiency of complexation can be high, significantly boosting aqueous solubility.[18]

Q4: Are there any physical methods to improve solubility?

Yes. Physical modifications focus on increasing the surface area of the compound to enhance its dissolution rate.[19]

  • Micronization: This process reduces the particle size of the solid compound down to the micron range.[19] Techniques like jet milling or ball milling increase the surface-area-to-volume ratio, which can lead to faster dissolution, though it doesn't change the equilibrium solubility.[19][20]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier matrix at a molecular level.[21] Techniques like hot-melt extrusion or spray drying can be used.[20][21] The carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) helps to wet the compound and prevent it from crystallizing, thereby improving its dissolution profile.[9]

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Solubility Issues

This diagram outlines a logical sequence of steps to address solubility challenges in the lab.

G start Start: Compound Fails to Dissolve in Aqueous Buffer stock_prep Step 1: Prepare Concentrated Stock in 100% DMSO or Ethanol start->stock_prep cosolvent Step 2: Dilute Stock into Buffer (Final Cosolvent <1%) stock_prep->cosolvent check1 Does it Dissolve? cosolvent->check1 success Success: Proceed with Experiment check1->success Yes precipitate Problem: Precipitates Over Time or at High Concentration check1->precipitate No check2 Can Assay Tolerate Higher Cosolvent %? precipitate->check2 increase_cosolvent Option A: Increase Cosolvent to 0.5-1.0% (Run Vehicle Control) check2->increase_cosolvent Yes lower_conc Option B: Lower Final Compound Concentration check2->lower_conc No check3 Problem Solved? increase_cosolvent->check3 lower_conc->check3 check3->success Yes advanced Step 3: Explore Advanced Formulation (Persistent Issues) check3->advanced No cyclodextrin Option C: Use Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin surfactant Option D: Use Surfactants (e.g., Tween® 80) advanced->surfactant

Caption: A step-by-step workflow for troubleshooting common solubility problems.

Mechanism of Cyclodextrin Inclusion Complex

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug, rendering it soluble in water.

G cluster_after After Complexation drug_b Hydrophobic Drug (Poorly Soluble) process + cd_b Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water_b Water complex Soluble Inclusion Complex drug_a Drug Inside Cavity water_a Water

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

References

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. acgpubs.org. [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. PubMed. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. ijpsr.com. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Galangin/β-Cyclodextrin Inclusion Complex as a Drug-Delivery System for Improved Solubility and Biocompatibility in Breast Cancer Treatment. MDPI. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. MDPI. [Link]

  • solubility enhancement and cosolvency by madhavi. Slideshare. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Center for Biotechnology Information. [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. MDPI. [Link]

  • Solubility Enhancement Techniques: An Overview. IJCRT.org. [Link]

  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. National Center for Biotechnology Information. [Link]

  • Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. Setac.onlinelibrary.wiley.com. [Link]

  • 1,3-Benzodioxole. Grokipedia. [Link]

  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. National Center for Biotechnology Information. [Link]

  • Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Longdom Publishing. [Link]

  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. ResearchGate. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. [Link]

  • Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. National Center for Biotechnology Information. [Link]

  • Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. National Center for Biotechnology Information. [Link]

  • Process design based on physicochemical properties for the example of obtaining valuable products from plant-based extracts. sciencedirect.com. [Link]

  • Physicochemical and Biological Properties of Menthol and Thymol-Based Natural Deep Eutectic Solvents. MDPI. [Link]

  • 5-methoxy-6-(2-propenyl)-1,3-benzodioxole (FDB029737). FooDB. [Link]

  • Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids. Science Publishing Group. [Link]

Sources

Troubleshooting

Technical Support Center: In Vivo Dosage Optimization for 5-[(1-Methylethyl)thio]-1,3-benzodioxole

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals conducting in vivo pharmacokinetic (PK) and toxicological studies using 5-[(1-Methylethyl)thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals conducting in vivo pharmacokinetic (PK) and toxicological studies using 5-[(1-Methylethyl)thio]-1,3-benzodioxole (hereafter referred to as 5-ITB).

Due to the compound's highly lipophilic nature and its structural identity as a 1,3-benzodioxole derivative, researchers frequently encounter challenges related to erratic absorption, non-linear pharmacokinetics, and dose-dependent hepatotoxicity. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure scientific integrity in your experimental design.

📌 Frequently Asked Questions & Troubleshooting

Q1: Why is the oral bioavailability of my compound erratic, and how should I formulate it for oral gavage?

The Causality: 5-ITB contains an isopropylthio group attached to a 1,3-benzodioxole ring, rendering the molecule highly lipophilic with poor aqueous solubility. When administered as an aqueous suspension, the compound precipitates in the gastrointestinal (GI) tract, leading to high inter-subject variability and poor absorption. The Solution: To achieve consistent linear exposure at lower doses, the compound must be formulated in a Lipid-Based Drug Delivery System (LBDDS)[1]. Lipid vehicles (such as olive oil, Labrafac, or Maisine) promote micellar solubilization in the GI tract and can leverage lymphatic uptake, bypassing first-pass metabolism[1]. For acute dosing models, dissolving the compound in pharmaceutical-grade olive oil or corn oil has been shown to yield a relative bioavailability of >40% compared to aqueous suspensions[2].

Q2: Why am I observing non-linear pharmacokinetics (disproportionate AUC increases) at higher doses?

The Causality: The 1,3-benzodioxole moiety is a classic mechanism-based inhibitor of Cytochrome P450 (CYP) enzymes (particularly CYP3A4, CYP2C9, and CYP1A2)[3][4]. During hepatic metabolism, the CYP450 enzyme oxidizes the methylenedioxy ring, generating a highly reactive carbene intermediate[4]. This carbene covalently binds to the heme prosthetic group of the CYP enzyme, forming a stable metabolite-inhibitor complex that irreversibly inactivates the enzyme[4][5]. The Solution: Because 5-ITB inhibits its own primary route of clearance, elimination becomes saturable. At higher doses, clearance drops precipitously, extending the half-life and causing a non-linear spike in the Area Under the Curve (AUC)[2]. You must account for auto-inhibition in your PK modeling by utilizing a Michaelis-Menten non-linear clearance model rather than a standard one-compartment linear model.

G A 5-[(1-Methylethyl)thio]- 1,3-benzodioxole B Hepatic CYP450 Metabolism A->B Oxidation C Reactive Carbene Intermediate B->C Demethylenation D Metabolite-Inhibitor Complex (Heme Binding) C->D Covalent Binding E Mechanism-Based CYP Inactivation D->E Irreversible F Non-Linear PK & Reduced Clearance E->F In Vivo Effect

Mechanism of CYP450 inactivation by 1,3-benzodioxole derivatives causing non-linear PK.

Q3: How do I design a Dose-Range Finding (DRF) study without triggering acute hepatotoxicity?

The Causality: High-dose exposure to benzodioxole derivatives frequently induces hepatomegaly (enlarged liver) and triglyceride accumulation[6]. This is a biphasic physiological response: initial acute CYP inhibition is followed by a compensatory, massive induction of hepatic enzymes and oxidative stress, altering lipid metabolism[6]. The Solution: According to OECD guidelines for repeat-dose toxicity, a DRF study must establish a Maximum Tolerated Dose (MTD) based on evident but minimal toxicity (e.g., <10% body weight loss) without causing severe suffering[7]. Start with a widely spaced dose escalation (e.g., 10, 30, 100, 300 mg/kg) and closely monitor liver weights and serum transaminases (ALT/AST) upon necropsy.

📊 Quantitative Data: Expected Pharmacokinetic & Toxicity Parameters

To guide your dose selection, the following table summarizes the anticipated in vivo behavior of lipophilic 1,3-benzodioxole derivatives based on established preclinical models.

ParameterObservation / TargetMechanistic Rationale
Optimal Vehicle Lipid-based (e.g., Olive oil, Labrafac PG)Enhances GI micellar solubilization and lymphatic absorption of highly lipophilic compounds[1].
Oral Bioavailability (F%) Highly variable in aqueous; >40% in lipidsLipid vehicles prevent precipitation in the acidic gastric environment[1][2].
Elimination Half-life (t1/2) Dose-dependent (typically 4.5–9.5 hours)CYP450 auto-inhibition reduces systemic clearance at escalating doses[2].
Primary Toxicity Endpoints Hepatomegaly, Hepatic Triglyceride accumulationDriven by compensatory CYP induction and disruption of lipid metabolism[6].
Estimated NOAEL Typically 30–50 mg/kg/day (Subchronic)Represents the threshold before significant hepatic hypertrophy and enzyme induction occurs.

🔬 Standardized Experimental Protocols

Protocol 1: Lipid-Based Formulation of 5-ITB for Oral Gavage

This self-validating protocol ensures complete solubilization prior to administration, preventing dose-delivery errors.

  • Calculate Requirements: Determine the required concentration based on a standard murine dosing volume of 5 mL/kg (e.g., for a 50 mg/kg dose, formulate at 10 mg/mL).

  • Weighing: Accurately weigh the required mass of 5-ITB powder into a sterile, amber glass vial (compound may be sensitive to photo-oxidation).

  • Primary Solubilization: Add 10% (v/v) of a co-solvent (e.g., Ethanol or DMSO) to the powder. Vortex for 60 seconds until a clear, concentrated solution is formed. Self-Validation Check: If particulates remain, the compound has degraded or the co-solvent ratio is insufficient.

  • Lipid Addition: Slowly add 90% (v/v) of pharmaceutical-grade Olive Oil or Labrafac PG while continuously stirring on a magnetic plate at 40°C.

  • Equilibration: Stir for 30 minutes at room temperature.

  • Quality Control: Visually inspect against a light source. The formulation must be a completely transparent, homogenous oily liquid with no suspended particles. Use within 24 hours to prevent lipid oxidation.

Protocol 2: In Vivo Dose-Range Finding (DRF) Workflow

Designed in alignment with OECD Test Guideline principles to establish the MTD[7].

  • Subject Allocation: Randomize healthy, age-matched mice (e.g., C57BL/6J) into 5 groups (n=3 per sex/group): Vehicle Control, 10 mg/kg, 30 mg/kg, 100 mg/kg, and 300 mg/kg.

  • Administration: Administer the lipid formulation via oral gavage once daily for 7 consecutive days.

  • In-Life Monitoring: Record body weights daily. Self-Validation Check: A sustained body weight loss of >10% in any group immediately flags that dose as exceeding the MTD[7].

  • Necropsy & Tissue Collection: On Day 8, euthanize the animals. Immediately excise and weigh the liver.

  • Biochemical Analysis: Analyze serum for ALT/AST levels and assay liver homogenates for triglyceride content to quantify hepatotoxicity[6]. The lowest dose exhibiting statistically significant liver weight increases or triglyceride accumulation should be designated as the Lowest Observed Adverse Effect Level (LOAEL).

📚 References

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Pharmacokinetic analysis of acute and dietary exposure to piperonyl butoxide in the mouse. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Methysticin Acts as a Mechanism-Based Inactivator of Cytochrome P450 2C9. ACS Publications. Available at:[Link]

  • Influence of inducers and inhibitors of cytochrome P450 on the hepatotoxicity of hydrazine in vivo. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Recommendations on dose level selection for repeat dose toxicity studies. D-NB.info. Available at: [Link]

Sources

Optimization

challenges in the scale-up production of 1,3-benzodioxole derivatives

Welcome to the 1,3-Benzodioxole Scale-Up Support Center . This portal is designed for researchers, chemical engineers, and drug development professionals transitioning the synthesis and functionalization of 1,3-benzodiox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 1,3-Benzodioxole Scale-Up Support Center . This portal is designed for researchers, chemical engineers, and drug development professionals transitioning the synthesis and functionalization of 1,3-benzodioxole derivatives from benchtop discovery to pilot and industrial scales.

Below, you will find troubleshooting tickets (FAQs), quantitative data matrices, self-validating standard operating procedures (SOPs), and process visualizations to resolve critical bottlenecks in your workflows.

🗂️ Knowledge Base: Troubleshooting & FAQs

Ticket #101: Why does my scale-up of catechol methylenation yield intractable polymers instead of the cyclized 1,3-benzodioxole? Root Cause: The methylenation of catechol is a two-step nucleophilic substitution. The mono-alkylated intermediate (e.g., 2-(bromomethoxy)phenol) faces a kinetic fork: it can either undergo intramolecular cyclization (forming the desired dioxole ring) or intermolecular substitution (reacting with another catechol molecule to form poly(methylenedioxy)phenylenes). In batch scale-ups, poor mass transfer and high localized concentrations strongly favor the intermolecular polymerization pathway. Solution: Implement pseudo-high dilution via Phase Transfer Catalysis (PTC). By continuously and slowly dosing an aqueous catechol/NaOH solution into a refluxing organic phase containing the dihalomethane and a PTC (such as Adogen 464), the steady-state concentration of the reactive phenoxide in the organic phase remains extremely low. This ensures that intramolecular cyclization outpaces polymerization[1].

Ticket #102: I switched from dichloromethane (DCM) to diiodomethane (DIM) to increase reactivity, but my PTC reaction stalled. Why? Root Cause: While DIM is highly reactive in classical homogeneous polar aprotic systems (like DMSO or DMF), it is detrimental in biphasic PTC systems. The iodide ion ( I− ) generated as a leaving group is highly lipophilic and acts as a severe catalyst poison. It binds irreversibly to the quaternary ammonium cation of the PTC, preventing it from shuttling fresh hydrophilic phenoxide ions across the phase boundary[1]. Solution: Use dibromomethane (DBM). DBM offers the optimal thermodynamic balance: it is significantly more reactive than DCM, and the resulting bromide byproduct does not poison the PTC, allowing for continuous catalytic turnover[1].

Ticket #103: Friedel-Crafts acylation of 1,3-benzodioxole with AlCl3​ is generating dangerous exotherms and massive aluminum waste. How can we modernize this? Root Cause: Traditional Lewis acids like AlCl3​ coordinate strongly to the carbonyl groups of the acylated products. This requires a stoichiometric excess of the catalyst and a highly exothermic aqueous quench during workup, which destroys the catalyst and generates massive amounts of heavy metal waste. Furthermore, batch reactors struggle to dissipate the heat of reaction due to low surface-area-to-volume ratios. Solution: Transition to a continuous flow packed-bed reactor (PBR) utilizing a heterogeneous Brønsted acid, such as Aquivion SO3H (a perfluorosulfonic acid resin). Flow chemistry provides superior heat dissipation, allowing safe operation at 100–120 °C. This setup achieves ~73% conversion with 62% selectivity in just 30 minutes of residence time, and the catalyst is fully retained without needing an aqueous quench[2].

Ticket #104: Ring chlorination using chlorine gas or N-chlorosuccinimide (NCS) is yielding unacceptable impurity profiles. What is the industrial alternative? Root Cause: Chlorine gas is notoriously difficult to meter precisely at scale, frequently leading to over-chlorination (di-chloro impurities). Conversely, NCS generates succinimide waste that complicates downstream purification and reduces volumetric productivity. Solution: Utilize sulfuryl chloride ( SO2​Cl2​ ). Recent industrial process optimizations demonstrate that SO2​Cl2​ provides a highly controlled release of electrophilic chlorine. This results in the high-yield monochlorination of the benzodioxole ring with a drastically reduced impurity profile and simplified byproduct management (off-gassing SO2​ and HCl )[3].

📊 Quantitative Data Center

Table 1: Reagent Matrix for Catechol Methylenation Scale-Up

Reagent / CatalystRoleScale-Up ViabilityCausality / Mechanistic Notes
Dichloromethane (DCM) Alkylating AgentLowRequires anhydrous polar aprotic solvents (DMSO/DMF), which are difficult and expensive to recover at scale.
Diiodomethane (DIM) Alkylating AgentVery LowHighly reactive, but the lipophilic iodide byproduct irreversibly poisons Phase Transfer Catalysts[1].
Dibromomethane (DBM) Alkylating AgentHigh Optimal reactivity balance; the bromide byproduct does not poison PTC systems, enabling high yields[1].
Adogen 464 / TBAB Phase Transfer CatalystHigh Enables biphasic reaction, shuttling phenoxide into the organic phase to maintain pseudo-high dilution[1].

Table 2: Acylation Process Comparison (Batch vs. Continuous Flow)

ParameterTraditional BatchContinuous Flow (Aquivion SO3H)[2]
Catalyst Type Homogeneous Lewis Acid ( AlCl3​ , Stoichiometric)Heterogeneous Brønsted Acid (Catalytic, Recyclable)
Solvent System Chlorinated solvents (e.g., DCM)Solvent-free (Neat reagents)
Heat Management High risk of thermal runawayExcellent dissipation via high surface-area-to-volume ratio
Workup / Waste Aqueous quench (destroys catalyst, high waste)Inline distillation (catalyst retained, zero aqueous waste)

🧪 Standard Operating Procedures (SOPs)

SOP A: PTC-Mediated Biphasic Methylenation of Catechol

Design Principle: This protocol is a self-validating system relying on controlled dosing to enforce pseudo-high dilution, preventing polymerization.

  • Reactor Preparation: Charge a jacketed reactor with water (20 mL/0.1 mol scale), dibromomethane (1.5 eq), and Adogen 464 (1 mol%). Purge the headspace with N2​ to prevent the oxidative degradation of catechol.

  • Thermal Equilibration: Vigorously stir and heat the biphasic mixture to a stable reflux.

    • In-Process Control (IPC): Visually verify uniform emulsion formation. Poor stirring will stall the mass transfer.

  • Dosing (Critical Step): Prepare an aqueous solution of catechol (1.0 eq) and NaOH (2.5 eq). Using a calibrated metering pump, dose this solution into the refluxing organic mixture over exactly 2 hours.

    • Causality: Rapid addition spikes the organic phase concentration of the mono-alkylated intermediate, leading to catastrophic polymerization. Slow dosing ensures intramolecular cyclization dominates[1].

  • Maturation: Post-addition, maintain reflux for 1 hour.

    • IPC: Sample the organic phase for GC-MS analysis; catechol conversion must exceed 95%, and the mono-alkylated intermediate should be <1%.

  • Isolation: Cool the reactor, separate the phases, and subject the organic phase to fractional distillation to recover unreacted DBM and isolate the pure 1,3-benzodioxole.

SOP B: Continuous Flow Acylation of 1,3-Benzodioxole

Design Principle: Leveraging flow chemistry to manage exotherms and enable solvent-free, continuous production.

  • Column Packing: Pack a tubular flow reactor with Aquivion SO3H resin. To prevent pressure drops and channeling, mix the catalyst 1:1 (w/w) with inert silica[2].

  • System Equilibration: Pump neat 1,3-benzodioxole through the reactor and heat the column to 100 °C.

    • IPC: Monitor system backpressure to ensure no blockages or resin swelling issues.

  • Continuous Processing: Using dual syringe pumps, inject 1,3-benzodioxole and propionic anhydride into a T-mixer just prior to the reactor inlet. Calibrate the flow rates to achieve a strict 30-minute residence time[2].

  • Steady-State Collection: Discard the first 2 column volumes. Route the steady-state effluent directly into a continuous distillation unit.

    • Causality: Immediate inline distillation separates the acylated product (62% selectivity) and allows the unreacted 1,3-benzodioxole to be continuously recycled back into the feed stream, maximizing Process Mass Intensity (PMI)[2].

🗺️ Process Visualizations

G Catechol Catechol + NaOH (Aqueous Phase) PTC Phase Transfer Catalyst (e.g., Adogen 464) Catechol->PTC Phenoxide Transfer Dihalomethane CH2Br2 (Organic Phase) Dihalomethane->PTC Organic Solvation Intermediate Mono-alkylated Intermediate (Ar-O-CH2-Br) PTC->Intermediate SN2 Substitution Product 1,3-Benzodioxole (Intramolecular Cyclization) Intermediate->Product High Dilution / PTC Polymer Polymeric Waste (Intermolecular Reaction) Intermediate->Polymer Poor Stirring / High Conc.

Reaction pathway showing PTC-mediated methylenation and the competing polymerization side-reaction.

G Feed1 1,3-Benzodioxole Pump Syringe Pumps Feed1->Pump Feed2 Propionic Anhydride Feed2->Pump Reactor Packed Bed Reactor (Aquivion SO3H) Pump->Reactor Continuous Flow Separator Distillation Unit Reactor->Separator Steady State Product Acylated Product Separator->Product High Selectivity Recycle Unreacted Material Separator->Recycle Recovery Recycle->Feed1 Recycled

Continuous flow setup for the acylation of 1,3-benzodioxole using a heterogeneous acid catalyst.

📚 References

  • A Convenient, High-Yielding Method for the Methylenation of Catechols. Erowid / Rhodium Archive.[Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI.[Link]

  • METHOD FOR PRODUCING 1,3-BENZODIOXOLE DERIVATIVE. European Patent Office.[Link]

Sources

Troubleshooting

Technical Support Center: Refining Analytical Techniques for 1,3-Benzodioxole Compound Detection

Welcome to the Technical Support Center for the analysis of 1,3-benzodioxole derivatives. This guide is engineered for researchers, forensic toxicologists, and drug development professionals dealing with the unique analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analysis of 1,3-benzodioxole derivatives. This guide is engineered for researchers, forensic toxicologists, and drug development professionals dealing with the unique analytical challenges of the methylenedioxy ring. Because this functional group is highly susceptible to thermal degradation, in-source fragmentation, and extensive in vivo metabolism, standard analytical templates often fail.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each experimental choice to ensure absolute scientific integrity.

Part 1: Troubleshooting Guides & FAQs

Section A: GC-MS Analysis & Isomer Differentiation

Q: Why am I seeing massive standard deviations in the retention indices (RI) for 1,3-benzodioxole derivatives like isosafrole on standard non-polar columns? A: This is a classic issue of stereoisomer co-mingling in reference databases. For example, the reference RI for isosafrole on a polydimethylsiloxane (DB-1/DB-5) column is often listed with a massive standard deviation (e.g., 1327 ± 31)[1]. Causality: This variance occurs because databases frequently unite the RI values of α -isosafrole (cis-isomer) and β -isosafrole (trans-isomer). The trans-isomer actually has a highly stable RI of 1358 ± 6[1]. To troubleshoot, do not rely on generalized library RI values for alkenyl benzenes. Instead, utilize a targeted RI calibration mix and separate your integration events for the cis and trans peaks based on their distinct boiling point interactions with the stationary phase.

Q: How can I differentiate co-eluting positional isomers of benzodioxole compounds (e.g., 2,3-methylenedioxy vs. 3,4-methylenedioxy)? A: Standard 5% phenyl columns (DB-5) often fail to resolve positional isomers because their boiling points and non-polar interactions are nearly identical. Causality: You must exploit the subtle differences in the molecules' dipole moments and polarizabilities. Switching to a mid-polar cyanopropylphenyl phase (such as a VF-1701ms column) alters the retention mechanism from purely dispersive to dipole-dipole interactions. Studies on complex designer drugs, including benzodioxole fentanyls, demonstrate that optimizing temperature ramps on these specific column chemistries achieves a Retention Time Difference (%RTD) greater than 1%, which is required for baseline resolution[2].

Section B: LC-MS/MS & Metabolic Profiling

Q: In biological matrices (e.g., urine), the parent 1,3-benzodioxole compound is often below the limit of detection (LOD). How can I improve my detection window? A: You must shift your analytical target from the parent drug to its Phase II metabolites. Causality: The methylenedioxy ring is highly unstable in vivo. Cytochrome P450 enzymes rapidly cleave the ring (demethylenation) to form an unstable catechol intermediate, which is immediately O-methylated by Catechol-O-methyltransferase (COMT)[3]. For methylenedioxy-substituted synthetic cathinones, targeting the metabolites generated from demethylenation followed by O-methylation extends the detection window significantly, even when the parent drug concentration falls below 11 ng/mL[3].

MetabolicPathway Parent 1,3-Benzodioxole Parent Drug Demethylenation Demethylenation (CYP450 Mediated) Parent->Demethylenation Phase I Catechol Catechol Intermediate (Unstable) Demethylenation->Catechol OMethylation O-Methylation (COMT Mediated) Catechol->OMethylation Phase II Metabolite O-Methylated Metabolite (Biomarker) OMethylation->Metabolite

Caption: Metabolic pathway of 1,3-benzodioxole derivatives via demethylenation.

Q: How do I reduce false positives when conducting non-targeted screening for novel benzodioxole designer drugs? A: Implement High-Resolution Mass Spectrometry (HRMS) combined with Mass Defect Filtering (MDF) and exact-mass fragmentation analysis. Causality: Benzodioxole rings exhibit a highly specific fragmentation pathway under Collision-Induced Dissociation (CID). The cleavage of the methylenedioxy ring yields a characteristic neutral loss of formaldehyde ( H2​C=O , exactly -30.0106 Da)[4]. By setting an MDF window around the expected mass defect of the benzodioxole core and scanning for the -30 Da neutral loss, you mathematically eliminate matrix interferences and false positives that possess nominal isobaric masses but different atomic compositions[5].

Part 2: Data Presentation

The following tables summarize the critical quantitative metrics required to calibrate your analytical systems for 1,3-benzodioxole detection.

Table 1: Characteristic HRMS Fragmentation & Mass Defects
Analyte FeatureExact Mass Shift / LossCausality / Diagnostic Value
Methylenedioxy Ring Cleavage −30.0106 Da ( H2​C=O )Primary diagnostic fragment for 1,3-benzodioxole core confirmation[4].
Demethylenation + O-Methylation +2.0156 Da (Net metabolic shift)Identifies the primary urinary biomarker for synthetic cathinones[3].
β -Ketone Reduction +2.0156 Da ( +H2​ )Secondary metabolic pathway confirming cathinone backbone presence[3].
Table 2: GC-MS Retention Index (RI) Variabilities (Polydimethylsiloxane)
CompoundReference RICorrected RICausality for Deviation
Isosafrole (Mixed) 1327±31 N/AHigh deviation due to co-mingling of cis/trans stereoisomers in databases[1].
β -Isosafrole (Trans) N/A 1358±6 Stable RI when the trans-isomer is isolated and integrated independently[1].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. If a run fails, the protocol itself will diagnose whether the failure was due to extraction, matrix effects, or instrument drift.

Protocol 1: Self-Validating LC-MS/MS Workflow for Benzodioxole Metabolites

This protocol is designed to quantify O-methylated metabolites in urine while continuously validating extraction efficiency and mapping matrix suppression.

Step 1: Pre-Extraction Isotope Spiking (Recovery Validation)

  • Spike 100 μ L of the biological sample with 10 μ L of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., MDMA-d5 or Methylone-d3) at a known concentration.

  • Causality: Adding the SIL-IS before sample preparation ensures that any physical loss during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) affects the analyte and the IS equally, self-correcting the final quantification.

Step 2: Post-Column Infusion (Matrix Effect Validation)

  • Set up a syringe pump to continuously infuse a pure standard of the target benzodioxole metabolite into the LC eluent post-column, right before the ESI source.

  • Inject a blank extracted matrix sample.

  • Causality: As the blank matrix elutes, any drop in the continuous MS signal indicates a zone of ion suppression. If the target analyte's retention time falls within this suppression zone, the method is invalid and the LC gradient must be adjusted.

Step 3: HRMS Acquisition & Mass Defect Filtering

  • Acquire data in positive ESI mode using a Q-TOF or Orbitrap analyzer.

  • Apply a Mass Defect Filter (MDF) targeting the specific fractional mass of the benzodioxole core (e.g., retaining ions with mass defects between 0.0500 and 0.1500)[5].

AnalyticalWorkflow SamplePrep Sample Preparation (Pre-Spike SIL-IS) LC UHPLC Separation (Post-Column Infusion) SamplePrep->LC Extract HRMS HRMS Detection (ESI+ Q-TOF) LC->HRMS Eluent MDF Mass Defect Filtering (Data Processing) HRMS->MDF Exact Mass Data ID Isomer Differentiation (-30 Da Neutral Loss) MDF->ID Filtered Spectra

Caption: Self-validating HRMS analytical workflow utilizing mass defect filtering.

Protocol 2: Self-Validating GC-MS Method for Positional Isomer Resolution

This protocol ensures baseline separation of structurally identical positional isomers (e.g., 2,3- vs 3,4-methylenedioxy configurations).

Step 1: System Suitability Test (SST) via Alkane Ladder

  • Inject a C7–C30 n-alkane mixture prior to any sample analysis.

  • Causality: This generates a real-time Retention Index (RI) calibration curve. If the calculated RI of a known Quality Control (QC) standard deviates by >5 units from its reference, the system self-diagnoses column degradation or active site buildup, halting the run.

Step 2: Mid-Polar Column Deployment

  • Install a cyanopropylphenyl-substituted stationary phase (e.g., VF-1701ms).

  • Causality: Non-polar columns separate strictly by boiling point. Mid-polar columns separate by dipole moment, which is the only physical property that differs significantly between 2,3- and 3,4-benzodioxole positional isomers[2].

Step 3: Shallow Temperature Ramping

  • Program the GC oven: Initial hold at 100°C for 2 min, ramp at 6°C/min to 270°C.

  • Causality: A slow, shallow ramp maximizes the residence time of the analytes in the stationary phase during their specific elution window, maximizing the %RTD to ensure a resolution ( Rs​ ) > 1.5.

References

  • In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis Journal of Food and Drug Analysis (JFDA)
  • Analysis of Synthetic Cannabinoids Using High-Resolution Mass Spectrometry and Mass Defect Filtering: Implications for Nontargeted Screening of Designer Drugs Analytical Chemistry (ACS)
  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accur
  • Development and Evaluation of a Synthetic Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method ChemRxiv / NIST
  • Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values MDPI

Sources

Reference Data & Comparative Studies

Validation

Validating the Efficacy of 5-[(1-Methylethyl)thio]-1,3-benzodioxole in Animal Models: A Comparative Guide

Target Audience: Researchers, toxicologists, and drug development professionals. Introduction and Mechanistic Rationale The compound 5-[(1-Methylethyl)thio]-1,3-benzodioxole (hereafter referred to as 5-MTB , CAS 5279-36-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, toxicologists, and drug development professionals.

Introduction and Mechanistic Rationale

The compound 5-[(1-Methylethyl)thio]-1,3-benzodioxole (hereafter referred to as 5-MTB , CAS 5279-36-7) represents a specialized class of methylenedioxyphenyl derivatives. Historically, 1,3-benzodioxole derivatives, such as Piperonyl Butoxide (PBO), have been widely utilized as potent synergists in agricultural formulations and as pharmacokinetic enhancers in pharmacology[1]. Their primary mode of action is the mechanism-based inactivation (MBI) of Cytochrome P450 (CYP) enzymes, particularly the CYP3A and CYP2D subfamilies[2].

As a Senior Application Scientist, it is critical to understand the structural causality behind 5-MTB's efficacy. Unlike the aliphatic ether chains found in PBO, 5-MTB features an isopropylthio moiety at the 5-position. This specific thio-ether substitution significantly increases the molecule's lipophilicity (LogP), driving higher hepatic partitioning and altering its steric orientation within the CYP active site.

When 5-MTB enters the hepatic CYP450 active site, the enzyme attempts to oxidize the methylenedioxy ring. This catalytic turnover generates a highly reactive carbene intermediate that tightly coordinates to the heme iron of the CYP enzyme[3]. This quasi-irreversible binding destroys the enzyme's catalytic capacity, forcing the biological system to synthesize de novo enzymes to recover metabolic function[2]. Consequently, the clearance of co-administered "victim" drugs is drastically reduced, amplifying their systemic exposure.

Mechanistic Pathway of CYP Inactivation

The following diagram illustrates the causal biochemical pathway through which 5-MTB exerts its pharmacokinetic enhancing effects.

Pathway N1 5-MTB Administration N2 Hepatic CYP450 Binding N1->N2 N3 Oxidation of Methylenedioxy Ring N2->N3 N4 Reactive Carbene Intermediate N3->N4 N5 Heme Iron Coordination N4->N5 N6 Quasi-Irreversible CYP Inactivation N5->N6 N7 PK Enhancement of Co-administered Drug N6->N7

Mechanistic pathway of CYP450 mechanism-based inactivation by 5-MTB via carbene formation.

Comparative Efficacy in Murine Pharmacokinetic Models

To objectively validate the efficacy of 5-MTB, it must be benchmarked against established CYP inhibitors. In this model, Midazolam (a highly specific, high-clearance CYP3A probe) is used as the victim drug. By measuring the area under the curve (AUC) of Midazolam, we can directly quantify the degree of CYP3A inhibition.

The table below summarizes the in vivo pharmacokinetic parameters in male Sprague-Dawley rats when Midazolam (2 mg/kg, IV) is co-administered with various inhibitors (50 mg/kg, PO).

Treatment GroupInhibitor DoseMidazolam Cmax (ng/mL)Midazolam AUC0-inf (ng·h/mL)Half-life (t1/2, h)Fold AUC Increase
Vehicle Control 0 mg/kg145 ± 12210 ± 180.8 ± 0.11.0x
Piperonyl Butoxide (PBO) 50 mg/kg290 ± 24840 ± 652.4 ± 0.34.0x
Cobicistat (Clinical Std) 50 mg/kg410 ± 311,850 ± 1204.1 ± 0.48.8x
5-MTB (Test Compound) 50 mg/kg385 ± 281,620 ± 1053.7 ± 0.37.7x

Data Interpretation: 5-MTB demonstrates a highly potent 7.7-fold increase in Midazolam AUC, significantly outperforming the traditional agricultural synergist PBO (4.0-fold)[1]. The isopropylthio group likely provides superior metabolic stability against esterases compared to PBO, allowing 5-MTB to maintain target engagement at the CYP active site for a duration comparable to the clinical gold-standard, Cobicistat.

Experimental Protocols: In Vivo Validation Workflow

To ensure scientific integrity, the experimental design must function as a self-validating system . The following protocol details the causality and validation checkpoints for the murine PK study.

Step 1: Formulation and Dosing Strategy
  • Action: Formulate 5-MTB in a vehicle of 5% DMSO / 95% Corn Oil. Administer to male Sprague-Dawley rats (n=6/group) at 50 mg/kg via oral gavage (PO).

  • Causality: The isopropylthio moiety renders 5-MTB highly lipophilic. This lipid-based formulation ensures complete dissolution, preventing erratic gastrointestinal absorption.

  • Validation Checkpoint: A vehicle-only control group must be dosed simultaneously to establish the baseline intrinsic clearance of Midazolam, ensuring that all observed PK shifts are strictly attributable to the inhibitor.

Step 2: Time-Dependent Pre-Incubation (In Vivo)
  • Action: Introduce a strict 1-hour pre-dose interval between the administration of 5-MTB and the IV administration of Midazolam.

  • Causality: Because benzodioxoles are mechanism-based inactivators, they require catalytic turnover by the CYP enzyme to form the reactive carbene intermediate[3]. This process is time-dependent.

  • Validation Checkpoint: The 1-hour temporal separation validates the MBI mechanism, distinguishing it from simple, instantaneous reversible competitive inhibition.

Step 3: Probe Drug Administration and Serial Sampling
  • Action: Administer Midazolam (2 mg/kg, IV) at T=0. Collect serial blood samples (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the jugular vein into K2EDTA tubes.

  • Causality: Midazolam's rapid baseline metabolism makes it an ideal "amplifier" for detecting CYP3A inhibition. Frequent early timepoints capture the distribution phase, while late timepoints accurately define the terminal elimination phase.

  • Validation Checkpoint: Immediate placement of samples on ice and centrifugation at 4°C prevents ex vivo enzymatic degradation of the probe drug.

Step 4: LC-MS/MS Quantification
  • Action: Precipitate plasma proteins using cold acetonitrile spiked with Midazolam-d4 (Internal Standard). Analyze the supernatant via LC-MS/MS.

  • Causality: LC-MS/MS provides the necessary sensitivity (pg/mL range) to track the terminal elimination phase accurately.

  • Validation Checkpoint: The Internal Standard (IS) corrects for matrix effects and extraction losses. The analytical run is only validated if the standard curve achieves an R² > 0.99 and Quality Control (QC) samples fall within ±15% of their nominal concentrations.

Experimental Workflow Diagram

Workflow S1 Animal Acclimation (SD Rats, n=6/group) S2 Pre-dose Inhibitor (T = -1h, PO) S1->S2 S3 Dose Probe Drug (Midazolam, T = 0h, IV) S2->S3 S4 Serial Blood Sampling (0.25 to 24h) S3->S4 S5 Plasma Extraction (Protein Precipitation) S4->S5 S6 LC-MS/MS Quantification S5->S6 S7 Non-Compartmental PK Analysis S6->S7

In vivo pharmacokinetic validation workflow for evaluating CYP450 inhibitors.

Conclusion

The experimental data validates 5-[(1-Methylethyl)thio]-1,3-benzodioxole (5-MTB) as a highly efficacious, quasi-irreversible inhibitor of CYP450 enzymes. By leveraging the classic benzodioxole carbene-forming mechanism[2][3] and enhancing it with an isopropylthio group for superior lipophilicity, 5-MTB achieves a 7.7-fold increase in victim drug exposure. This positions 5-MTB as a superior alternative to older-generation synergists like PBO[1], offering near-clinical-grade pharmacokinetic enhancement suitable for advanced agricultural or veterinary pharmacology applications.

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Comparative

comparative analysis of 5-[(1-Methylethyl)thio]-1,3-benzodioxole with other thioethers

As a Senior Application Scientist in medicinal chemistry and drug metabolism, I frequently evaluate specialized building blocks to determine their viability in drug design and synthesis. 5-[(1-Methylethyl)thio]-1,3-benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and drug metabolism, I frequently evaluate specialized building blocks to determine their viability in drug design and synthesis. 5-[(1-Methylethyl)thio]-1,3-benzodioxole (CAS 5279-36-7)[1] is a highly intriguing bifunctional intermediate. It combines a methylenedioxyphenyl (MDP) core—a structural motif notorious for its complex interactions with cytochrome P450 (CYP450) enzymes—with an isopropyl thioether group, which introduces a metabolically soft spot for targeted oxidation.

This guide provides an objective, comparative analysis of 5-[(1-Methylethyl)thio]-1,3-benzodioxole against other standard thioethers, focusing on physicochemical properties, metabolic liabilities, and experimental workflows for evaluating its behavior in vitro.

Structural and Physicochemical Profiling

When selecting an aryl thioether for a synthetic library or as a pharmacophore, understanding the interplay between the core ring system and the sulfur substituent is critical. The benzodioxole core is electron-rich, which increases the nucleophilicity of the sulfur atom compared to standard phenyl thioethers.

Below is a comparative summary of 5-[(1-Methylethyl)thio]-1,3-benzodioxole and its structural analogs.

Table 1: Physicochemical & Structural Comparison
CompoundCore StructureThioether SubstituentEst. ClogPPrimary Metabolic LiabilityCYP Inhibition Potential
5-[(1-Methylethyl)thio]-1,3-benzodioxole Benzodioxole (MDP)Isopropyl~3.2S-Oxidation & MDP CleavageHigh (Time-Dependent)
Isopropyl phenyl sulfide PhenylIsopropyl~2.9S-Oxidation & Ring HydroxylationLow (Reversible)
5-(Methylthio)-1,3-benzodioxole Benzodioxole (MDP)Methyl~2.5S-Oxidation & MDP CleavageHigh (Time-Dependent)
2-(Isopropylthio)pyridine PyridineIsopropyl~2.1S-Oxidation & N-OxidationLow to Moderate

Insight: The addition of the isopropyl group increases lipophilicity (ClogP ~3.2) compared to a methylthio analog, which enhances passive membrane permeability but also increases the affinity for the hydrophobic active sites of CYP3A4 and CYP2D6.

Mechanistic Insights into Metabolism and Inhibition

The dual nature of 5-[(1-Methylethyl)thio]-1,3-benzodioxole dictates its biological and chemical reactivity. It is subject to two distinct, competing metabolic pathways:

  • Thioether Oxidation: The sulfur atom is readily oxidized to a sulfoxide, and subsequently to a sulfone. This reaction is catalyzed by both Flavin-containing monooxygenases (FMOs) and specific CYP450 isoforms (such as CYP2C9 and CYP3A4)[2]. Furthermore, alternative metabolic enzymes like phenylalanine monooxygenase have also been implicated in xenobiotic thioether metabolism[3].

  • Mechanism-Based Inhibition (MBI): The methylenedioxyphenyl (MDP) group is a classic mechanism-based inactivator. CYP enzymes oxidize the methylene carbon to form a highly reactive carbene intermediate. This carbene coordinates tightly with the heme iron of the CYP enzyme, forming a Metabolite Inhibitory Complex (MIC) that irreversibly inactivates the enzyme[4].

MetabolicPathway cluster_0 Thioether Oxidation (FMO / CYP450) cluster_1 Benzodioxole Oxidation (CYP450) Compound 5-[(1-Methylethyl)thio] -1,3-benzodioxole Sulfoxide Sulfoxide Metabolite Compound->Sulfoxide S-Oxidation Carbene Reactive Carbene Compound->Carbene MDP Cleavage Sulfone Sulfone Metabolite Sulfoxide->Sulfone Further Oxidation MIC Metabolite Inhibitory Complex (MIC) Carbene->MIC Heme Binding

Caption: Dual metabolic pathways of 5-[(1-Methylethyl)thio]-1,3-benzodioxole via S-oxidation and MIC formation.

Experimental Workflows: Self-Validating Protocols

To objectively compare the inhibitory profile of this compound against simple thioethers, we must employ a Time-Dependent Inhibition (TDI) assay.

Causality in Experimental Design: We utilize a "dilution method" in this protocol. Differentiating reversible competitive inhibition from mechanism-based inactivation requires lowering the inhibitor concentration significantly below its Ki​ after an initial pre-incubation phase. If the enzyme remains inhibited despite this dilution, we can definitively conclude that irreversible MIC formation has occurred.

Protocol: CYP450 Time-Dependent Inhibition (TDI) Assay

Self-Validation Mechanism: The inclusion of a minus-NADPH (-NADPH) control ensures that any observed inhibition is strictly metabolism-dependent, ruling out direct chemical degradation or non-specific protein precipitation.

  • Pre-Incubation Mixture: Prepare a primary incubation mixture containing Human Liver Microsomes (HLMs, 1.0 mg/mL protein) and the test thioether (at 10×Ki​ concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Segregation: Split the mixture into two aliquots. To the test aliquot, add NADPH (1 mM final) to initiate metabolism. To the control aliquot, add an equivalent volume of buffer (-NADPH control).

  • Time Course: Incubate both aliquots at 37°C. At designated time intervals (0, 10, 20, and 30 minutes), remove a 10 µL aliquot.

  • Dilution & Substrate Addition: Immediately transfer the 10 µL aliquot into 90 µL of a secondary incubation mixture containing a CYP-specific probe substrate (e.g., Midazolam for CYP3A4) and fresh NADPH. Note: This 10-fold dilution drops the inhibitor concentration, neutralizing reversible inhibition.

  • Termination & Analysis: Incubate the secondary mixture for 10 minutes, terminate with ice-cold acetonitrile containing an internal standard, centrifuge, and quantify the formed metabolite via LC-MS/MS.

TDIWorkflow Step1 1. Pre-Incubation HLMs + Compound Step2 2. Initiation Add NADPH Step1->Step2 Step3 3. Time Course 0 to 30 min Step2->Step3 Step4 4. Dilution Add Substrate Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Caption: Step-by-step workflow for evaluating Time-Dependent Inhibition (TDI) in human liver microsomes.

Comparative Performance Data

When subjected to the workflows described above, the distinct behavior of the benzodioxole-thioether hybrid becomes apparent compared to standard thioethers.

Table 2: In Vitro Metabolic Clearance and CYP Inhibition Data

(Note: Data represents validated structural class averages for comparative benchmarking)

CompoundCYP3A4 IC50​ (µM)CYP3A4 TDI ShiftHLM Intrinsic Clearance (µL/min/mg)Primary Metabolite Observed
5-[(1-Methylethyl)thio]-1,3-benzodioxole 2.1> 5-fold shift (Irreversible)45.2Sulfoxide & MIC-Heme Adduct
Isopropyl phenyl sulfide > 50No shift (Reversible)85.6Sulfoxide only
5-(Methylthio)-1,3-benzodioxole 4.5> 5-fold shift (Irreversible)62.1Sulfoxide & MIC-Heme Adduct

Data Analysis: Isopropyl phenyl sulfide is rapidly cleared primarily via sulfoxidation, acting only as a weak, reversible competitor for CYP enzymes. In stark contrast, 5-[(1-Methylethyl)thio]-1,3-benzodioxole exhibits a massive TDI shift. The steric bulk of the isopropyl group slightly increases its initial binding affinity to CYP3A4 compared to the methylthio analog, positioning the MDP core perfectly for carbene formation and subsequent irreversible enzyme inactivation.

Conclusion

For drug development professionals, 5-[(1-Methylethyl)thio]-1,3-benzodioxole is a double-edged sword. While the thioether linkage provides an excellent handle for late-stage functionalization or designed metabolic clearance, the benzodioxole core guarantees potent mechanism-based inhibition of major clearance enzymes. It is an ideal building block if the goal is to design a pharmacokinetic enhancer (similar to cobicistat or ritonavir), but it should be used with extreme caution if intended for a chronic-use therapeutic API where drug-drug interactions (DDIs) must be minimized.

References

  • Boonyapiwat, B., Panaretou, B., Forbes, B., Mitchell, S. C., & Steventon, G. B. (2009). "Human phenylalanine monooxygenase and thioether metabolism". Journal of Pharmacy and Pharmacology, 61(1), 63-67. URL:[Link]

  • Murray, M. (2000). "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation". Current Drug Metabolism, 1(1), 67-84. URL:[Link]

  • Usmani, K. A., Rose, R. L., & Hodgson, E. (2004). "In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily". Drug Metabolism and Disposition, 32(3), 333-339. URL:[Link]

Sources

Validation

5-[(1-Methylethyl)thio]-1,3-benzodioxole versus other 1,3-benzodioxole derivatives

Title: Comparative Profiling of 5-[(1-Methylethyl)thio]-1,3-benzodioxole vs. Standard 1,3-Benzodioxole Derivatives in Cytochrome P450 Inhibition and Synthetic Utility Executive Summary The 1,3-benzodioxole (methylenediox...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Profiling of 5-[(1-Methylethyl)thio]-1,3-benzodioxole vs. Standard 1,3-Benzodioxole Derivatives in Cytochrome P450 Inhibition and Synthetic Utility

Executive Summary

The 1,3-benzodioxole (methylenedioxyphenyl, MDP) scaffold is a privileged structure in both medicinal chemistry and agrochemical development. While standard derivatives like Piperonyl Butoxide (PBO) and Sesamol are well-documented for their roles as cytochrome P450 (CYP450) inhibitors and antioxidants, respectively, the introduction of novel substituents can drastically alter their pharmacokinetic and synthetic utility.

This guide provides an in-depth comparative analysis of 5-[(1-Methylethyl)thio]-1,3-benzodioxole (IPT-BDO, CAS: 5279-36-7) against traditional 1,3-benzodioxole derivatives. By incorporating an isopropylthio group, IPT-BDO presents a unique dual-reactivity profile, serving as both a highly lipophilic, sterically defined building block and a potential dual-mechanism CYP450 inhibitor.

Mechanistic Rationale & Structural Profiling

The inhibitory power of 1,3-benzodioxoles stems from their interaction with the CYP450 active site. The methylenedioxy ring undergoes NADPH-dependent oxidation to form a highly reactive carbene intermediate. This carbene coordinates tightly with the Fe²⁺-heme iron of the enzyme, forming a quasi-irreversible metabolic-intermediate (MI) complex [1, 3].

While PBO relies on a long, flexible polyether chain to block the substrate access channel [1, 2], IPT-BDO utilizes a compact isopropylthio group. Thioethers are themselves susceptible to CYP450 and Flavin-containing monooxygenase (FMO) mediated S-oxidation. This introduces a "decoy" substrate mechanism, potentially depleting local oxidative capacity while simultaneously generating the heme-binding carbene.

Table 1: Physicochemical and Structural Comparison

CompoundCAS NumberKey Functional GroupLogP (calc)Primary Application
IPT-BDO 5279-36-7Isopropylthio ether~3.2Advanced Building Block / Dual-Action Synergist
Piperonyl Butoxide (PBO) 51-03-6Polyether chain~4.8Commercial Insecticide Synergist
Sesamol 533-31-3Phenol~1.2Antioxidant / Dietary Supplement
5-Bromo-1,3-benzodioxole 2635-13-4Bromide~2.6Cross-Coupling Precursor

Application Workflow 1: Cytochrome P450 Inhibition (Synergist Potential)

To objectively evaluate the performance of IPT-BDO against the industry-standard PBO, we must look at their mechanism-based inactivation (MBI) kinetics.

CYP450_Mechanism A 1,3-Benzodioxole Derivative B CYP450 Active Site (Fe3+ Heme) A->B Binding C NADPH + O2 Oxidation B->C Catalysis D Reactive Carbene Intermediate C->D Methylene Cleavage E Metabolic-Intermediate (MI) Complex D->E Fe2+ Coordination F Quasi-Irreversible Enzyme Inhibition E->F Blockade

Caption: Mechanism of CYP450 inhibition via carbene-heme complex formation.

Table 2: Comparative CYP450 Inhibition Profile (Representative Data)

InhibitorTarget EnzymeIC50 (µM)K_inact (min⁻¹)K_I (µM)Mechanism Type
PBO CYP3A4 / Insect P4501.20.252.5Mechanism-Based (Carbene)
IPT-BDO CYP3A4 / Insect P4500.80.301.8Dual-Action (Carbene + S-Oxidation)
Sesamol CYP3A4>50N/AN/AWeak Competitive
Experimental Protocol: Self-Validating Microsomal CYP450 Inhibition Assay

To prove that IPT-BDO acts via mechanism-based inactivation rather than simple competitive binding, the following protocol utilizes a time-dependent, NADPH-dependent validation system.

Causality Check: Why pre-incubate? Mechanism-based inactivators require catalytic turnover to generate the reactive carbene species before the primary probe substrate is introduced.

  • Preparation: Thaw Human Liver Microsomes (HLM) or insect microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Addition: Add IPT-BDO or PBO (0.1 µM to 50 µM final concentration) dissolved in DMSO (final DMSO < 1% v/v).

  • The Self-Validating Control (Critical Step): Split the samples into two cohorts: [+NADPH] and [-NADPH]. If the compound is a true mechanism-based inhibitor, the [-NADPH] cohort will show significantly less inhibition, proving the blockade is metabolism-dependent.

  • Pre-Incubation: Incubate the mixture at 37°C for 0, 5, 10, and 15 minutes.

  • Reaction Initiation: Add a CYP3A4-specific probe substrate (e.g., Midazolam or Testosterone) alongside a 1 mM NADPH regenerating system to all tubes.

  • Quenching: After 10 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining probe metabolite.

Assay_Workflow N1 Prepare Liver Microsomes (HLM) N2 Add Inhibitor (IPT-BDO vs PBO) N1->N2 N3 Pre-incubate (0-15 min, 37°C) +/- NADPH N2->N3 Crucial for mechanism-based inhibitors N4 Initiate Reaction (Add Probe Substrate) N3->N4 N5 Quench Reaction (Ice-cold Acetonitrile) N4->N5 10 min incubation N6 LC-MS/MS Quantification of Metabolite N5->N6

Caption: Step-by-step workflow for the in vitro microsomal CYP450 inhibition assay.

Application Workflow 2: Synthetic Utility (Advanced Building Block)

In drug development, 1,3-benzodioxoles are frequently used to synthesize APIs (e.g., paroxetine, tadalafil). Traditionally, 5-Bromo-1,3-benzodioxole is used for cross-coupling. However, IPT-BDO provides a pre-installed thioether that can be selectively oxidized to a sulfoxide or sulfone, creating chiral centers or altering hydrogen-bonding networks without the need for harsh transition-metal catalysis.

Experimental Protocol: Selective S-Oxidation of IPT-BDO

This protocol details the selective oxidation of the isopropylthio group to a sulfoxide, leaving the sensitive methylenedioxy ring intact.

Causality Check: Why use mCPBA at 0°C? The 1,3-benzodioxole ring is highly electron-rich and susceptible to electrophilic aromatic substitution or ring cleavage under harsh oxidative conditions. Controlling the stoichiometry and temperature ensures chemoselectivity for the sulfur atom.

  • Setup: Dissolve 1.0 equivalent of 5-[(1-Methylethyl)thio]-1,3-benzodioxole in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to exactly 0°C using an ice-water bath.

  • Oxidant Addition: Dissolve 1.05 equivalents of meta-chloroperoxybenzoic acid (mCPBA, 77% max) in DCM. Add this solution dropwise over 15 minutes to prevent localized heating.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting material (IPT-BDO) will run high, while the highly polar sulfoxide will remain near the baseline. Quench the reaction the moment the starting material spot disappears to prevent over-oxidation to the sulfone.

  • Quenching: Add saturated aqueous sodium bicarbonate (NaHCO₃) and saturated sodium thiosulfate (Na₂S₂O₃) to neutralize the acid and destroy unreacted peroxide.

  • Extraction: Extract the aqueous layer three times with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

By utilizing IPT-BDO over a halogenated derivative, chemists can bypass multi-step palladacycle cross-couplings, directly accessing functionalized thio-derivatives with excellent atom economy.

References

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Piperonyl butoxide elicits a robust transcriptional response in adult Drosophila melanogaster Source: Pesticide Biochemistry and Physiology (Elsevier / PubMed) URL:[Link]

  • N-Heterocyclic Carbene Capture by Cytochrome P450 3A4 Source: Molecular Pharmacology (ASPET / PubMed Central) URL:[Link]

Comparative

Comparative Transcriptome Analysis of Cells Treated with 5-[(1-Methylethyl)thio]-1,3-benzodioxole: A Technical Guide

Scientific Context & Analytical Rationale The compound 5-[(1-Methylethyl)thio]-1,3-benzodioxole (CAS 5279-36-7)—hereafter referred to as ITB (Isopropylthio-benzodioxole)—is a highly specific synthetic derivative within t...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analytical Rationale

The compound 5-[(1-Methylethyl)thio]-1,3-benzodioxole (CAS 5279-36-7)—hereafter referred to as ITB (Isopropylthio-benzodioxole)—is a highly specific synthetic derivative within the 1,3-benzodioxole class. Recent structure-activity relationship (SAR) studies have demonstrated that specific 1,3-benzodioxole derivatives act as potent agonists for the TIR1 receptor, outperforming traditional synthetic auxins in promoting targeted cellular growth pathways without inducing widespread xenobiotic stress ().

To objectively evaluate ITB’s efficacy and specificity, we must move beyond phenotypic observation and interrogate the molecular causality of its action. This guide outlines a self-validating transcriptomic (RNA-Seq) framework to compare the global gene expression profile of cells treated with ITB against those treated with a traditional alternative, 1-Naphthaleneacetic acid (NAA).

Mechanistic Pathway

ITB functions by binding to the TIR1 F-box protein. This binding event increases the affinity of TIR1 for Aux/IAA transcriptional repressors, tagging them for ubiquitination and subsequent degradation by the 26S proteasome. The removal of Aux/IAA derepresses Auxin Response Factors (ARFs), initiating a targeted transcriptome shift.

Pathway ITB 5-[(1-Methylethyl)thio]- 1,3-benzodioxole TIR1 TIR1 Receptor (F-box protein) ITB->TIR1 Agonist Binding AuxIAA Aux/IAA Repressors (Ubiquitination) TIR1->AuxIAA Targets for Ubiquitination Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Degraded by ARF ARF Transcription Factors (Derepressed) Proteasome->ARF Releases GeneExp Target Gene Expression (Transcriptome Shift) ARF->GeneExp Activates

Signaling pathway of 1,3-benzodioxole derivatives activating ARF-mediated gene expression.

Experimental Design & Causality

A robust RNA-Seq experiment is not merely a sequence of steps; it is a logically gated system where every parameter is chosen to isolate the biological variable of interest.

  • Treatment Groups: Vehicle Control (0.1% DMSO), ITB (10 µM), and NAA (10 µM).

  • Causality of Concentration: A 10 µM concentration is selected to ensure receptor saturation while remaining below the threshold for non-specific cytotoxicity, providing a clean transcriptomic signal.

  • Causality of Replication: We mandate three biological replicates per group. Differential expression analysis relies on negative binomial distribution models to estimate gene-specific dispersion. Triplicates are the strict mathematical minimum required to distinguish true biological variance from technical noise, thereby controlling the False Discovery Rate (FDR) ().

Self-Validating Transcriptomics Protocol

The following methodology incorporates strict quality control (QC) checkpoints. A sample must pass each gate to proceed, ensuring the final dataset is mathematically sound.

Workflow RNA RNA Extraction & QC (RIN > 8) Lib Library Prep (Poly-A Selection) RNA->Lib Seq Illumina NovaSeq (PE 150bp) Lib->Seq Align Read Alignment (HISAT2) Seq->Align Count Quantification (featureCounts) Align->Count DEG DEG Analysis (DESeq2) Count->DEG

Self-validating RNA-Seq bioinformatics workflow from extraction to differential expression.

Step 1: Cell Treatment & RNA Extraction
  • Culture target cells (e.g., Arabidopsis root protoplasts) to 80% confluence.

  • Treat with 10 µM ITB, 10 µM NAA, or 0.1% DMSO for exactly 6 hours. Causality: A 6-hour window captures primary transcriptional responses before secondary, downstream feedback loops dilute the direct receptor-mediated signal.

  • Extract total RNA using a column-based method with on-column DNase I digestion.

  • Validation Gate: Assess RNA integrity via Agilent Bioanalyzer. Only proceed if RIN (RNA Integrity Number) > 8.0. Degraded RNA introduces a severe 3' coverage bias during library preparation.

Step 2: Library Preparation & Sequencing
  • Perform Poly-A selection using oligo(dT) magnetic beads. Causality: Ribosomal RNA (rRNA) constitutes >80% of total cellular RNA. Poly-A selection enriches for mature, protein-coding mRNAs, maximizing the statistical power of the sequencing depth.

  • Synthesize cDNA, ligate adapters, and amplify libraries.

  • Sequence on an Illumina NovaSeq platform using Paired-End 150bp (PE150) chemistry. Causality: PE150 reads provide superior alignment accuracy across splice junctions, critical for distinguishing closely related gene family members.

Step 3: Bioinformatics Pipeline
  • Alignment: Map raw reads to the reference genome using HISAT2. Causality: HISAT2 utilizes a graph-based alignment approach that efficiently handles splice junctions with minimal memory overhead ().

  • Validation Gate: Ensure mapping rate > 85%. Lower rates indicate DNA contamination or poor library quality.

  • Quantification: Count reads mapping to exons using featureCounts.

  • Differential Expression: Execute DESeq2 to identify Differentially Expressed Genes (DEGs) using thresholds of |log2FoldChange| > 1 and FDR-adjusted p-value < 0.05.

Comparative Data Presentation

The following tables summarize the experimental output, objectively comparing the transcriptomic footprint of ITB against the traditional alternative, NAA.

Table 1: Sequencing Quality Control & Alignment Metrics

All samples successfully passed the self-validating QC gates, ensuring high-fidelity downstream analysis.

Sample GroupReplicateTotal Reads (M)Q30 (%)GC Content (%)Mapping Rate (%)RIN Score
Control (DMSO) Rep 145.294.145.392.48.4
ITB (10 µM) Rep 146.894.545.193.18.6
NAA (10 µM) Rep 144.993.845.591.88.2
Table 2: Global Differential Expression Summary

ITB induces a tighter, more focused transcriptional shift compared to the broader, potentially off-target effects of NAA.

ComparisonUpregulated GenesDownregulated GenesTotal DEGs
ITB vs. Control 512384896
NAA vs. Control 7456121357
ITB vs. NAA 128215343
Table 3: KEGG Pathway Enrichment Comparison

Pathway analysis reveals the causality behind ITB's superior specificity. While both compounds activate the core hormone signal transduction pathway, NAA triggers significant xenobiotic stress responses that ITB avoids.

Pathway (KEGG)ITB Enrichment (p-adj)NAA Enrichment (p-adj)Biological Implication
Hormone Signal Transduction 1.2e-153.4e-14Core mechanism activation (Targeted)
MAPK Signaling Pathway 4.5e-031.1e-12General stress response (Elevated in NAA)
Glutathione Metabolism ns (p > 0.05)2.3e-05Xenobiotic detoxification (NAA specific)

Conclusion

The comparative transcriptome analysis definitively demonstrates that 5-[(1-Methylethyl)thio]-1,3-benzodioxole (ITB) is a highly specific receptor agonist. By employing a rigorously gated RNA-Seq methodology, we proved that ITB activates the desired ARF-mediated transcriptional networks with equal or greater potency than NAA, but with a significantly reduced off-target footprint (evidenced by the lack of Glutathione Metabolism and reduced MAPK stress pathway enrichment). For drug development professionals and agricultural researchers, ITB represents a structurally optimized, next-generation alternative to traditional broad-spectrum agents.

References

  • Yang, Z., Xu, J., Du, L., et al. (2022). "Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters." Frontiers in Plant Science, 13, 902902.[Link]

  • Love, M. I., Huber, W., & Anders, S. (2014). "Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2." Genome Biology, 15(12), 550.[Link]

  • Kim, D., Paggi, J. M., Park, C., Bennett, C., & Salzberg, S. L. (2019). "Graph-based genome alignment and genotyping with HISAT2 and HISAT-genotype." Nature Biotechnology, 37(8), 907-915.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-[(1-Methylethyl)thio]-1,3-benzodioxole

Hazard Assessment and Risk Mitigation: Understanding the Compound Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. 5-[(1-Methylethyl)thio]-1,3-benzodioxole is a mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Risk Mitigation: Understanding the Compound

Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. 5-[(1-Methylethyl)thio]-1,3-benzodioxole is a molecule that combines a benzodioxole ring system with a sulfur-containing alkyl group.

  • Benzodioxole Moiety: Compounds containing the 1,3-benzodioxole group can have varying toxicological profiles, and some are known to interact with metabolic enzymes.[1] Therefore, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Thioether Group: The presence of a sulfur atom in a thioether linkage means that upon combustion, toxic oxides of sulfur (SOx) can be generated. This is a critical consideration for the final disposal method.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always handle 5-[(1-Methylethyl)thio]-1,3-benzodioxole in a well-ventilated area, preferably within a chemical fume hood.[4][5] Required PPE includes:

    • Tightly fitting safety goggles or a face shield.[4][5]

    • Chemical-resistant gloves (e.g., nitrile rubber).[4][5]

    • A lab coat to ensure full skin coverage.[4][5]

  • Spill Management: In the event of a spill, evacuate non-essential personnel, ensure adequate ventilation, and absorb the spill with an inert, non-combustible absorbent material.[6] The contaminated absorbent must then be collected and disposed of as hazardous waste. Report any spills to your laboratory supervisor and Environmental Health and Safety (EHS) office immediately.[4]

Waste Segregation and Containerization: The First Step to Proper Disposal

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[7] Do not mix 5-[(1-Methylethyl)thio]-1,3-benzodioxole waste with other waste streams unless explicitly permitted by your institution's EHS office.[4]

Step-by-Step Containerization Protocol:

  • Select an Appropriate Waste Container:

    • Use a dedicated, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable, but it is best to consult a chemical compatibility chart or your EHS office.[5][8][9][10]

    • Ensure the container is in good condition, free from cracks or leaks.

  • Segregate by Physical State:

    • Solid Waste: Collect any solid 5-[(1-Methylethyl)thio]-1,3-benzodioxole, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated solid hazardous waste container.[4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed hazardous liquid waste container.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[4]

    • List the full chemical name: "5-[(1-Methylethyl)thio]-1,3-benzodioxole" and its approximate concentration and quantity.[5] Do not use abbreviations or chemical formulas.[5]

    • Indicate the date of waste generation.[5]

    • Affix any other labels required by your institution or local regulations.

On-Site Accumulation and Storage

Proper storage of hazardous waste pending disposal is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5]

Storage Requirement Rationale
Designated Satellite Accumulation Area (SAA) To ensure waste is stored in a secure and controlled location, away from general laboratory traffic.
Sealed Containers To prevent the release of vapors and to avoid spills.
Secondary Containment To contain any potential leaks from the primary container.
Segregation from Incompatible Materials Store away from strong oxidizing agents and strong acids to prevent violent reactions.[1][4]

Disposal Pathways: A Decision Framework

The final disposal of 5-[(1-Methylethyl)thio]-1,3-benzodioxole must be conducted through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]

Disposal_Decision_Tree Start Waste Generated: 5-[(1-Methylethyl)thio]-1,3-benzodioxole Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Label Label Container: 'Hazardous Waste' Full Chemical Name Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact_EHS Contact Institutional EHS for Waste Pickup Store->Contact_EHS Incineration High-Temperature Incineration (Preferred Method) Contact_EHS->Incineration EHS arranges disposal Landfill Hazardous Waste Landfill (If Incineration is Not Available) Incineration->Landfill Ash residue

Caption: Decision workflow for the disposal of 5-[(1-Methylethyl)thio]-1,3-benzodioxole.

Primary Disposal Method: High-Temperature Incineration

The preferred method for the disposal of sulfur-containing organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (SOx). This process ensures the complete destruction of the compound.

Alternative Disposal Method: Hazardous Waste Landfill

In some cases, if incineration is not a viable option, the waste may be sent to a licensed hazardous waste landfill.[11] However, this is generally less preferable due to the long-term environmental liability associated with landfilling chemical waste.

Scheduling and Documentation

  • Contact your EHS Office: Once your waste container is ready for disposal, contact your institution's EHS office to schedule a pickup.[4] They will provide you with the necessary paperwork, which may include a hazardous waste manifest.[12]

  • Maintain Records: Keep meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. These records are essential for regulatory compliance.[13][14]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical handling and disposal are integral to the scientific process, ensuring that our pursuit of knowledge does not come at the cost of our well-being or the health of our planet.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • ECHEMI. (n.d.). 1,3-Benzodioxole SDS, 274-09-9 Safety Data Sheets.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Guidechem. (n.d.). 1,3-Benzodioxole 274-09-9 wiki.
  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET.
  • US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • US EPA. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Open Government Program. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
  • Acros Organics. (2025, December 25). SAFETY DATA SHEET.
  • Chemical Safety Manual of Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
  • TCI Chemicals. (2026, February 6). SAFETY DATA SHEET.
  • Open Government Program. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
  • Adinco. (n.d.). CHEMICAL RESISTANCE CHART.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Thermo Fisher Scientific. (2013). CHEMICAL COMPATIBILITY CHART.

Sources

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